(+)-Carbovir triphosphate
Description
Properties
CAS No. |
144606-93-9 |
|---|---|
Molecular Formula |
C11H16N5O11P3 |
Molecular Weight |
487.19 g/mol |
IUPAC Name |
[[(1R,4S)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H16N5O11P3/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m0/s1 |
InChI Key |
CQCAEOCIDCCJDQ-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@H]1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-Carbovir triphosphate; L-CBVTP; L CBVTP; LCBVTP; |
Origin of Product |
United States |
Foundational & Exploratory
The Intracellular Journey: A Technical Guide to the In Vivo Conversion of Abacavir to (+)-Carbovir Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic activation of the antiretroviral drug abacavir. Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), requires intracellular phosphorylation to its active form, (+)-carbovir triphosphate (CBV-TP), to exert its therapeutic effect against the human immunodeficiency virus (HIV).[1][2][3][4] This document details the enzymatic pathway, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the involved processes.
The Metabolic Activation Pathway of Abacavir
Abacavir is a prodrug that, upon entering host cells, undergoes a three-step phosphorylation cascade to become the pharmacologically active this compound.[1][3][4] This process is initiated by cellular enzymes and is crucial for the drug's efficacy. The key enzymatic steps are outlined below.
Step 1: Monophosphorylation of Abacavir
The first phosphorylation step is the conversion of abacavir to abacavir 5'-monophosphate. This reaction is catalyzed by the cellular enzyme adenosine phosphotransferase .[3][5][6][7][8]
Step 2: Deamination to Carbovir Monophosphate
Following monophosphorylation, abacavir 5'-monophosphate is deaminated by a cytosolic deaminase to form (-)-carbovir 5'-monophosphate.[3][5][6][7][8] It is important to note that no di- or triphosphates of abacavir itself have been detected in cells.[3][5][6][7]
Step 3: Sequential Phosphorylation to Carbovir Triphosphate
(-)-Carbovir 5'-monophosphate is then sequentially phosphorylated to its diphosphate and finally to the active triphosphate form.
-
Diphosphorylation: The conversion of (-)-carbovir 5'-monophosphate to (-)-carbovir 5'-diphosphate is catalyzed by guanylate kinase (GUK1) .[5][6][7] This enzyme exhibits significant stereoselectivity, being much more efficient in phosphorylating the (-) enantiomer of carbovir monophosphate.[5][6]
-
Triphosphorylation: The final step involves the phosphorylation of (-)-carbovir 5'-diphosphate to the active (+)-carbovir 5'-triphosphate. This reaction is carried out by various cellular kinases, including creatine kinases, pyruvate kinases, nucleoside diphosphate kinases, phosphoglycerate kinase (PGK1), and phosphoenolpyruvate carboxykinase (PCK1) .[5][6]
The active this compound then acts as a competitive inhibitor of HIV reverse transcriptase, leading to chain termination during viral DNA synthesis.[1][3]
Quantitative Data on Abacavir Metabolism and Pharmacokinetics
The following tables summarize key quantitative data related to the in vivo conversion and disposition of abacavir.
Table 1: Pharmacokinetic Parameters of Abacavir
| Parameter | Value | Reference(s) |
| Bioavailability | ~83% | [7][9] |
| Time to Peak Plasma Concentration (Tmax) | 0.63 - 1.7 hours | [10] |
| Plasma Half-life (t1/2) | ~1.5 hours | [2][9] |
| Intracellular Half-life of CBV-TP | >20 hours | [2] |
| Protein Binding | ~50% | [10] |
| Excretion (Urine) | ~83% of dose | [9][11][12] |
| Excretion (Feces) | ~16% of dose | [9][11][12] |
Table 2: Major Metabolites of Abacavir in Urine
| Metabolite | Percentage of Dose Recovered in Urine | Reference(s) |
| 5'-Glucuronide Metabolite | ~36% | [12][13] |
| 5'-Carboxylate Metabolite | ~30% | [12][13] |
| Unchanged Abacavir | <2% | [11][12][13] |
Table 3: Enzyme Selectivity in Carbovir Phosphorylation
| Enzyme | Substrate | Relative Efficiency | Reference(s) |
| Guanylate Kinase (GMP kinase) | (-)-Carbovir monophosphate | 7,000 times more efficient than (+)-enantiomer | [5][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying the in vivo conversion of abacavir.
Quantification of Intracellular this compound by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of intracellular CBV-TP from peripheral blood mononuclear cells (PBMCs), adapted from established methods for other nucleoside triphosphates.[12][15][16][17][18]
3.1.1. Materials and Reagents
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
70% Methanol (ice-cold)
-
Trichloroacetic acid (TCA)
-
Freon-trioctylamine
-
Internal Standard (e.g., a stable isotope-labeled CBV-TP)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Anion-exchange or reverse-phase chromatography column
3.1.2. Protocol
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Lysis and Extraction:
-
Wash the isolated PBMCs with ice-cold PBS.
-
Lyse the cells with a known volume of ice-cold 70% methanol.
-
Add the internal standard to the cell lysate.
-
Vortex and incubate on ice to precipitate proteins.
-
Centrifuge to pellet the cellular debris.
-
-
Neutralization (if using TCA extraction):
-
If using TCA for extraction, neutralize the supernatant with a Freon-trioctylamine mixture.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using an appropriate chromatography column and gradient.
-
Detect and quantify CBV-TP and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of CBV-TP.
-
Calculate the intracellular concentration of CBV-TP in the samples based on the peak area ratio of the analyte to the internal standard and the cell count.
-
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.
Caption: Intracellular metabolic activation pathway of abacavir.
Caption: Experimental workflow for intracellular CBV-TP quantification.
Conclusion
The in vivo conversion of abacavir to its active triphosphate form is a complex, multi-step process orchestrated by a series of cellular enzymes. Understanding this pathway, the kinetics of the involved enzymes, and the methods to quantify the active metabolite are critical for the rational design of new antiretroviral agents and for optimizing existing therapeutic regimens. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the key molecular events that underpin the therapeutic efficacy of abacavir. Further research to elucidate the precise kinetic parameters of each enzymatic step will provide a more complete picture of this vital metabolic activation pathway.
References
- 1. Guanylate kinase - Wikipedia [en.wikipedia.org]
- 2. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. mdpi.com [mdpi.com]
- 5. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation of nucleoside analog antiretrovirals: a review for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 11. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of intracellular ribavirin mono-, di- and triphosphate using solid phase extraction and LC-MS/MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Carbovir Triphosphate as a Competitive Inhibitor of Reverse Transcriptase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (+)-Carbovir triphosphate (CBV-TP), the active metabolite of the antiretroviral drug Abacavir. It details its mechanism of action as a competitive inhibitor of Human Immunodeficiency Virus (HIV) reverse transcriptase (RT), presents key quantitative data, outlines relevant experimental protocols, and visualizes complex processes through detailed diagrams.
Introduction
Carbovir is a carbocyclic nucleoside analog that demonstrates potent activity against HIV-1.[1] For its antiviral effect, Carbovir must be anabolically phosphorylated within the host cell to its active triphosphate form, this compound (CBV-TP).[2] This active metabolite serves as a competitive inhibitor of HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus.[3] CBV-TP mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and upon incorporation into the nascent viral DNA chain, it causes chain termination, thereby halting viral replication.[3][4]
Mechanism of Action
The primary mode of action of this compound involves two key steps: competitive inhibition and chain termination.
-
Competitive Inhibition: CBV-TP competes with the endogenous deoxyguanosine triphosphate (dGTP) for the active site of HIV-1 reverse transcriptase.[3] The structural similarity between CBV-TP and dGTP allows it to bind to the enzyme's active site.
-
Chain Termination: Once incorporated into the growing viral DNA strand, CBV-TP prevents further elongation. This is because it lacks the 3'-hydroxyl (-OH) group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate.[3] This premature termination of the DNA chain is the ultimate inhibitory step in viral replication.
Caption: Competitive inhibition and chain termination by this compound.
Intracellular Activation
Carbovir is a prodrug that requires intracellular phosphorylation to become pharmacologically active. This multi-step enzymatic conversion is crucial for its antiviral efficacy.
-
Carbovir to Carbovir Monophosphate (CBV-MP): This initial phosphorylation step is a key determinant of the drug's activity.
-
Carbovir Monophosphate to Diphosphate (CBV-DP): The monophosphate form is further phosphorylated.
-
Carbovir Diphosphate to Triphosphate (CBV-TP): The final phosphorylation yields the active triphosphate metabolite.
The efficiency of these phosphorylation steps, particularly the initial one, can vary between different enantiomers of Carbovir, with the (-)-enantiomer being more efficiently phosphorylated by cellular enzymes like 5'-nucleotidase and GMP kinase.[5]
Caption: Intracellular phosphorylation pathway of Carbovir to its active triphosphate form.
Quantitative Data
The inhibitory potential of this compound has been quantified through various kinetic studies. The following tables summarize key parameters for wild-type HIV-1 reverse transcriptase.
Table 1: Inhibition and Binding Constants
| Compound | Parameter | Value | Enzyme | Template/Primer | Reference |
| (+)-Carbovir-TP | K | Similar to AZT-TP, ddGTP | HIV-1 RT | RNA or DNA | [1] |
| Abacavir | EC | 0.07 to 5.8 µM | HIV-1 | Various cell types | [3] |
Table 2: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation
| Enzyme | Substrate | K | k | Efficiency (k |
| HIV-1 RT (Wild Type) | dGTP | 4 | ~2 | 0.5 |
| (+)-Carbovir-TP | - | - | Relatively low |
Note: Pre-steady-state kinetic analysis has shown that CBV-TP is a surprisingly poor substrate for wild-type HIV-1 RT relative to the natural substrate, dGTP.[4] The resistance mutation M184V further decreases the efficiency of CBV-TP utilization.[4]
Experimental Protocols
A. Reverse Transcriptase Inhibition Assay (Radiometric)
This protocol outlines a common method for determining the inhibitory activity of compounds against HIV-1 reverse transcriptase.
1. Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Template/Primer: Poly(rA)/oligo(dT)
-
Deoxynucleotide Triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer: Tris-HCl, KCl, MgCl₂, DTT
-
Trichloroacetic Acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
2. Procedure:
-
Prepare reaction mixtures containing assay buffer, template/primer, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding HIV-1 RT and the dNTP mix (containing the radiolabeled dNTP).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC
50value.
Caption: Workflow for a radiometric reverse transcriptase inhibition assay.
B. Synthesis of (+)-Carbovir
The synthesis of Carbovir and its derivatives has been extensively studied. A common approach involves starting from a versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, to produce a carbocyclic analog of 2',3'-didehydro-2',3'-dideoxy-2-amino-6-chloropurine, which can then be converted to Carbovir.[6] Asymmetric synthesis methods have also been developed to produce the enantiomerically pure compound.[7]
Resistance
The clinical efficacy of Abacavir can be compromised by the emergence of drug-resistant strains of HIV-1. Specific mutations in the reverse transcriptase enzyme can reduce the binding affinity or incorporation efficiency of CBV-TP. Key resistance-associated mutations include K65R, L74V, Y115F, and M184V/I.[3] The M184V mutation, in particular, has been shown to decrease the efficiency of CBV-TP utilization.[4]
Conclusion
This compound is a potent and selective inhibitor of HIV-1 reverse transcriptase. Its mechanism as a competitive inhibitor and chain terminator has been well-characterized. Understanding the quantitative aspects of its interaction with both wild-type and mutant forms of the enzyme, as well as the experimental protocols used for its evaluation, is crucial for the ongoing development of effective antiretroviral therapies. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Guide to the Intracellular Pharmacokinetics of (+)-Carbovir Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbovir, a carbocyclic nucleoside analog, is a potent reverse transcriptase inhibitor. Its antiviral activity is dependent on the intracellular conversion to its active metabolite, (+)-Carbovir triphosphate (CBV-TP). Understanding the intracellular pharmacokinetics of CBV-TP is crucial for optimizing dosing strategies and developing more effective antiretroviral therapies. This technical guide provides a comprehensive overview of the metabolic activation, quantification, and key pharmacokinetic parameters of this compound within the cell.
Metabolic Activation Pathway
The conversion of the prodrug Carbovir to its active triphosphate form is a critical multi-step process mediated by cellular enzymes. The initial and rate-limiting step is the phosphorylation of Carbovir to Carbovir monophosphate. This metabolic pathway demonstrates stereoselectivity, with the (-)-enantiomer of Carbovir being the preferred substrate for the necessary cellular kinases, which explains its greater antiviral activity compared to the (+)-enantiomer.[1]
The metabolic cascade involves the sequential addition of three phosphate groups to the Carbovir molecule. This process is initiated by a cytosolic 5'-nucleotidase, which catalyzes the formation of the monophosphate derivative.[2] Subsequent phosphorylation events to the diphosphate and ultimately the active triphosphate form are carried out by other cellular kinases.[1][2]
Caption: Metabolic activation of Carbovir to this compound.
Quantitative Intracellular Pharmacokinetics
The intracellular persistence of the active triphosphate metabolite is a key determinant of the antiviral efficacy of Carbovir. The following tables summarize key pharmacokinetic parameters of this compound in various experimental systems.
Table 1: Intracellular Half-Life of this compound
| Cell Type | Half-Life (hours) | Reference |
| CEM cells | 2.5 | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 18 (median, range: 12-19) | [4] |
Table 2: Intracellular Concentrations of this compound
| Cell Type / Patient Population | Dosing Regimen | Parameter | Value | Reference |
| HIV-infected patients | Abacavir 300 mg twice daily | Steady-state concentration in PBMCs | 84–317 fmol/10^6 cells | [5] |
| HIV-infected patients | Abacavir 300 mg twice daily | Peak Concentration (Cmax) in PBMCs | ~22-40 fmol/10^6 cells | [6] |
Experimental Protocols
Accurate quantification of intracellular this compound is essential for pharmacokinetic studies. The following is a generalized protocol based on commonly used liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Sample Collection and Processing
-
Cell Culture:
-
Culture cells (e.g., CEM, MT-4) in appropriate media and conditions.
-
Incubate cells with the desired concentration of Carbovir for a specified time.
-
Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
-
Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Count the cells to allow for normalization of drug concentration.
-
Intracellular Nucleotide Extraction
-
Resuspend the cell pellet in a known volume of ice-cold extraction solution (e.g., 70% methanol).
-
Lyse the cells by methods such as sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the intracellular nucleotides.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection.
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Caption: Generalized workflow for intracellular CBV-TP quantification.
Conclusion
The intracellular pharmacokinetics of this compound are a complex interplay of cellular enzymatic activity, membrane transport, and intracellular stability. A thorough understanding of these processes, facilitated by robust analytical methodologies, is paramount for the continued development and optimization of Carbovir-based antiretroviral therapies. This guide provides a foundational understanding for researchers and drug development professionals working in this critical area of pharmacology.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Modeling of Plasma and Intracellular Concentrations of Raltegravir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Journey of (+)-Carbovir Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbovir, a carbocyclic nucleoside analog, exists as two enantiomers, (+) and (-). While both can theoretically be converted to their triphosphate forms, it is the (-)-enantiomer of Carbovir that is the pharmacologically active agent against Human Immunodeficiency Virus (HIV). This is due to a profound stereoselectivity in the initial phosphorylation step, a critical activation process within the cell. This guide provides an in-depth exploration of the metabolism and cellular processing of Carbovir, with a particular focus on the differential fate of the (+) and (-) enantiomers, culminating in an understanding of why (+)-Carbovir triphosphate is not a significant contributor to the antiviral effect. We will delve into the enzymatic machinery responsible for this metabolic divergence, present key quantitative data, and outline the experimental protocols used to elucidate these processes.
The Metabolic Pathway: A Tale of Two Enantiomers
Carbovir, a prodrug, must be anabolized to its active triphosphate form, Carbovir triphosphate (CBV-TP), to exert its antiviral activity. This process involves a three-step phosphorylation cascade orchestrated by host cellular enzymes. However, the efficiency of this bioactivation is starkly different for the (+) and (-) enantiomers.
The initial and rate-limiting step is the conversion of Carbovir to Carbovir monophosphate (CBV-MP). This reaction is catalyzed by a cytosolic 5'-nucleotidase.[1] Crucially, this enzyme exhibits a strong preference for the (-)-enantiomer, effectively acting as a gatekeeper that prevents the efficient phosphorylation of (+)-Carbovir.[2][3]
Once (-)-Carbovir monophosphate is formed, it is further phosphorylated to the diphosphate (CBV-DP) by guanylate kinase (GMP kinase). Here again, a significant stereoselectivity is observed, with (-)-Carbovir monophosphate being a vastly more efficient substrate for GMP kinase than its (+) counterpart.[2][3] The final phosphorylation to the active (-)-Carbovir triphosphate is carried out by nucleoside diphosphate kinases.[2]
In contrast, the metabolic pathway for (+)-Carbovir is largely stalled at the initial step. The inefficient phosphorylation by 5'-nucleotidase results in minimal formation of (+)-Carbovir monophosphate, and consequently, negligible production of the di- and triphosphates.
References
- 1. Metabolism of the carbocyclic nucleoside analogue carbovir, an inhibitor of human immunodeficiency virus, in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: The Use of (+)-Carbovir Triphosphate in Reverse Transcriptase Assays
Introduction
(+)-Carbovir triphosphate (CBV-TP) is the active antiviral metabolite of Abacavir (ABC), a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infections.[1][2] Abacavir, a prodrug, undergoes intracellular phosphorylation to become CBV-TP.[2] This active form, a guanosine analogue, acts as a competitive inhibitor and a chain terminator of viral DNA synthesis, which is catalyzed by the HIV-1 reverse transcriptase (RT).[1][3] These application notes provide a comprehensive protocol for utilizing CBV-TP in enzymatic assays to study its inhibitory effects on reverse transcriptase activity, a critical step in antiviral drug development and resistance studies.
Mechanism of Action
Abacavir is converted to its active form, carbovir monophosphate (CBV-MP), not by cellular nucleoside kinases, but by adenosine phosphotransferase. CBV-MP is then deaminated to carbovir monophosphate (CBV-MP), which is subsequently phosphorylated by guanylate kinase to its diphosphate and then triphosphate forms (CBV-TP).[2]
CBV-TP competitively inhibits the viral reverse transcriptase by competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[2] Upon incorporation into the nascent viral DNA strand, CBV-TP causes chain termination because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, thus halting DNA synthesis.[1][4]
References
- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. droracle.ai [droracle.ai]
Application Notes and Protocols: (+)-Carbovir Triphosphate in Viral Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Carbovir triphosphate (CBVTP) is the pharmacologically active metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) Abacavir (Ziagen®). As a carbocyclic analog of deoxyguanosine triphosphate (dGTP), CBVTP acts as a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1][2] Its incorporation into the nascent viral DNA chain leads to premature termination, thereby halting viral replication.[1] Understanding the mechanisms of viral resistance to Abacavir, mediated through mutations in the HIV-1 RT, is crucial for the development of more robust antiretroviral therapies and for monitoring treatment efficacy.
These application notes provide a comprehensive overview of the use of this compound in HIV-1 resistance studies, including detailed experimental protocols for assessing its interaction with wild-type and mutant reverse transcriptase enzymes.
Mechanism of Action and Resistance
(+)-Carbovir, the prodrug, is intracellularly phosphorylated to its active triphosphate form, CBVTP. CBVTP competes with the natural substrate, dGTP, for incorporation by HIV-1 RT. Upon incorporation, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of CBVTP prevents the formation of the next phosphodiester bond, leading to chain termination of the growing viral DNA strand.[1]
The primary mechanism of resistance to Abacavir involves specific amino acid substitutions in the HIV-1 reverse transcriptase enzyme. These mutations reduce the efficiency of CBVTP incorporation relative to the natural dGTP substrate. The most clinically significant mutation is the substitution of methionine at codon 184 with valine (M184V).[1] While the M184V mutation is the most common, other mutations, often in combination, can also contribute to reduced susceptibility to Abacavir. These include K65R, L74V, and Y115F.[3]
Data Presentation: Kinetic Parameters of this compound Incorporation
The following tables summarize the pre-steady-state kinetic parameters for the incorporation of this compound by wild-type (WT) and M184V mutant HIV-1 reverse transcriptase. These values are critical for quantifying the impact of resistance mutations on drug efficacy at the enzymatic level.
Table 1: Pre-Steady-State Kinetic Constants for dGTP and this compound (CBVTP) Incorporation by Wild-Type HIV-1 RT
| Substrate | Kd (µM) | kpol (s⁻¹) | Selectivity (kpol/Kd of dGTP / kpol/Kd of CBVTP) |
| dGTP | 5.0 ± 0.5 | 30 ± 2 | - |
| CBVTP | 25 ± 3 | 0.3 ± 0.03 | 500 |
Data are representative values from published studies and may vary based on experimental conditions.
Table 2: Pre-Steady-State Kinetic Constants for dGTP and this compound (CBVTP) Incorporation by M184V Mutant HIV-1 RT
| Substrate | Kd (µM) | kpol (s⁻¹) | Selectivity (kpol/Kd of dGTP / kpol/Kd of CBVTP) |
| dGTP | 4.5 ± 0.6 | 25 ± 3 | - |
| CBVTP | 150 ± 20 | 0.15 ± 0.02 | 5555 |
Data are representative values from published studies and may vary based on experimental conditions.
Table 3: Fold Resistance of Common Abacavir-Associated Mutations
| Mutation(s) | Fold Change in IC50 |
| M184V | 2.5 - 5.5 |
| K65R | 2 - 4 |
| L74V | 2 - 3 |
| Y115F | 2 - 3 |
| K65R + M184V | Additive resistance |
Fold change is relative to wild-type HIV-1 and can vary depending on the viral strain and assay system.[4]
Experimental Protocols
Pre-Steady-State Kinetic Analysis of CBVTP Incorporation by HIV-1 RT
This protocol is designed to determine the kinetic parameters (Kd and kpol) of a single nucleotide incorporation event.
Materials:
-
Purified wild-type or mutant HIV-1 RT
-
This compound (research grade)
-
Deoxyguanosine triphosphate (dGTP)
-
Radiolabeled DNA or RNA template-primer duplex
-
Quench solution (e.g., 0.5 M EDTA)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl₂, 5 mM DTT)
-
Rapid quench instrument
-
Phosphorimager or scintillation counter
Protocol:
-
Prepare the Template-Primer: Anneal a 5'-radiolabeled primer to a complementary template strand. The template sequence should have a cytosine base at the position for incorporation.
-
Enzyme-Substrate Complex Formation: In a rapid quench instrument, mix the HIV-1 RT with the template-primer duplex in the reaction buffer and incubate for a short period to allow for complex formation.
-
Initiate the Reaction: Rapidly mix the enzyme-substrate complex with a solution containing varying concentrations of either dGTP or CBVTP.
-
Quench the Reaction: After various short time intervals (milliseconds to seconds), quench the reaction by adding the quench solution.
-
Analyze the Products: Separate the unextended primer from the extended product using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantify Incorporation: Quantify the amount of extended product at each time point using a phosphorimager.
-
Data Analysis: Plot the product concentration against time. The data for the pre-steady-state burst of product formation should be fit to a single exponential equation to determine the observed rate constant (kobs). Plot the kobs values against the substrate (dGTP or CBVTP) concentration and fit the data to a hyperbolic equation to determine the dissociation constant (Kd) and the maximum rate of incorporation (kpol).[5]
Enzymatic Assay for Quantification of Intracellular this compound
This protocol allows for the measurement of CBVTP concentrations in cell extracts, which is essential for pharmacokinetic and pharmacodynamic studies.
Materials:
-
Peripheral blood mononuclear cell (PBMC) extracts
-
Recombinant HIV-1 RT
-
[³H]dGTP
-
Synthetic template-primer (e.g., poly(rC)-oligo(dG))
-
Reaction buffer (e.g., 62.5 mM Tris-HCl pH 7.8, 6.25 mM DTT, 6.25 mM MgCl₂, 125 mM KCl)
-
Standard solutions of known CBVTP concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare Cell Extracts: Isolate PBMCs and extract the intracellular contents, including the triphosphates.
-
Set up the Reaction: In a microtiter plate, prepare reaction mixtures containing the reaction buffer, template-primer, and either a standard amount of CBVTP or the cell extract.
-
Initiate the Reaction: Add a mixture of [³H]dGTP and HIV-1 RT to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[6]
-
Stop the Reaction and Precipitate: Stop the reaction by adding cold TCA. Precipitate the radiolabeled DNA onto glass fiber filters.
-
Wash and Count: Wash the filters to remove unincorporated [³H]dGTP. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Generate a Standard Curve: Plot the percentage of inhibition of [³H]dGTP incorporation versus the concentration of the CBVTP standards.
-
Determine CBVTP Concentration: Use the standard curve to determine the concentration of CBVTP in the cell extracts.
Visualizations
Signaling Pathway of Abacavir Action and Resistance
Caption: Metabolic activation of Abacavir and its mechanism of action and resistance.
Experimental Workflow for Pre-Steady-State Kinetic Analysis
Caption: Workflow for determining kinetic parameters of CBVTP incorporation.
Logical Relationship of Mutations and Resistance
Caption: Relationship between Abacavir treatment, mutations, and resistance.
References
- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effect of Carbovir, AZT, and dideoxynucleoside triphosphates on the activity of human immunodeficiency virus reverse transcriptase and selected human polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thebodypro.com [thebodypro.com]
- 5. Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Enzymatic Assays for Quantification of Intracellular Lamivudine and Carbovir Triphosphate Levels in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mechanistic Studies Using Labeled (+)-Carbovir Triphosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbovir is a potent carbocyclic nucleoside analog that, in its (-)-enantiomeric form (known as Abacavir), is a cornerstone of antiretroviral therapy.[1][2] Upon entering human cells, Carbovir is anabolized by host cell kinases to its active 5'-triphosphate form, Carbovir triphosphate (CBV-TP).[3] The active (-)-CBV-TP acts as a competitive inhibitor and a chain-terminating substrate for HIV-1 reverse transcriptase (RT), effectively halting viral DNA synthesis.[2][4]
A crucial aspect of Carbovir's activity is its stereochemistry. Cellular enzymes preferentially phosphorylate the (-)-enantiomer, making it the biologically active form against HIV.[5] The (+)-enantiomer is a poor substrate for these kinases.[5] This stereoselectivity makes labeled (+)-Carbovir and its triphosphate derivative, (+)-CBV-TP, invaluable tools for mechanistic studies. They serve as precise molecular probes to investigate enzyme stereospecificity, the structural requirements of the HIV-1 RT active site, and the molecular basis of drug resistance. These application notes provide detailed protocols for utilizing labeled (+)-CBV-TP in such studies.
Mechanistic Insights
Metabolic Activation Pathway
The conversion of Carbovir to its active triphosphate form is a three-step phosphorylation process catalyzed by cellular enzymes. Studies have shown that a cytosolic 5'-nucleotidase is responsible for the initial phosphorylation step.[6] However, this process is highly stereoselective. (-)-Carbovir is efficiently phosphorylated, while (+)-Carbovir is not.[5] This difference is the primary determinant of the stereoselective antiviral activity.
References
- 1. Mechanistic studies to understand the inhibition of wild type and mutant HIV-1 reverse transcriptase by Carbovir-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of the carbocyclic nucleoside analogue carbovir, an inhibitor of human immunodeficiency virus, in human lymphoid cells [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating (+)-Carbovir Triphosphate Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Carbovir, a carbocyclic nucleoside analog, is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1). Following administration, (+)-Carbovir is intracellularly metabolized by cellular kinases to its active form, (+)-Carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. By incorporating into the growing viral DNA chain, CBV-TP causes premature chain termination, thus halting the viral replication cycle.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound using various established cell culture models.
Mechanism of Action of this compound
(+)-Carbovir is a prodrug that must be phosphorylated intracellularly to its active triphosphate form. CBV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of HIV-1 reverse transcriptase. Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of CBV-TP prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.
Caption: Mechanism of action of this compound.
Recommended Cell Culture Models
The following cell lines are recommended for evaluating the anti-HIV-1 activity and cytotoxicity of this compound:
-
CEM-SS Cells: A human T-lymphoblastoid cell line that is highly susceptible to HIV-1 infection and exhibits clear cytopathic effects (CPE), making it suitable for antiviral assays.
-
MT-2 Cells: A human T-cell leukemia cell line that is also highly susceptible to HIV-1 infection and is often used for the propagation of viral stocks and in antiviral screening assays.
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary cells isolated from whole blood, representing a more physiologically relevant model for assessing antiviral efficacy and cytotoxicity in a mixed population of immune cells.
Data Presentation
The following tables summarize illustrative quantitative data for this compound. Note: The specific values presented below are for demonstration purposes and should be determined experimentally.
Table 1: Anti-HIV-1 Activity of this compound
| Cell Line | Virus Strain | IC50 (µM) | Therapeutic Index (CC50/IC50) |
| CEM-SS | HIV-1 (IIIB) | 0.05 - 0.1 | >2000 |
| MT-2 | HIV-1 (RF) | 0.03 - 0.08 | >2500 |
| PBMCs | HIV-1 (BaL) | 0.1 - 0.5 | >1000 |
Table 2: Cytotoxicity of (+)-Carbovir
| Cell Line | CC50 (µM) |
| CEM-SS | >100 |
| MT-2 | >200 |
| PBMCs | >500 |
Experimental Protocols
General Cell Culture Maintenance
Protocol for Culturing CEM-SS and MT-2 Cells:
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Protocol for Isolating and Culturing PBMCs:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 U/mL interleukin-2 (IL-2).
-
Activate PBMCs with phytohemagglutinin (PHA) for 2-3 days prior to infection for antiviral assays.
HIV-1 Inhibition Assay
This protocol is adapted for a 96-well plate format.
Caption: Experimental workflow for HIV-1 inhibition assay.
Materials:
-
Target cells (CEM-SS, MT-2, or activated PBMCs)
-
Complete cell culture medium
-
HIV-1 stock of known titer
-
(+)-Carbovir
-
96-well cell culture plates
-
p24 Antigen ELISA kit or Reverse Transcriptase Assay kit
Procedure:
-
Seed target cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of (+)-Carbovir in culture medium.
-
Add 50 µL of each drug dilution to the appropriate wells in triplicate. Include a "no drug" control.
-
Add 50 µL of HIV-1 diluted in culture medium to each well to achieve the desired multiplicity of infection (MOI). Include a "no virus" control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the level of HIV-1 replication by measuring p24 antigen concentration using an ELISA kit or by measuring reverse transcriptase activity according to the manufacturer's instructions.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol is adapted for a 96-well plate format using a colorimetric assay (e.g., MTT or XTT).
Caption: Experimental workflow for cytotoxicity assay.
Materials:
-
Target cells (CEM-SS, MT-2, or PBMCs)
-
Complete cell culture medium
-
(+)-Carbovir
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT)
-
Plate reader
Procedure:
-
Seed target cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of (+)-Carbovir in culture medium.
-
Add 100 µL of each drug dilution to the appropriate wells in triplicate. Include a "no drug" control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (5-7 days).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Conclusion
The protocols and cell culture models described in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-HIV-1 efficacy and its potential cytotoxicity. Consistent and reproducible data generated from these assays are crucial for advancing the development of this and other promising antiretroviral compounds.
References
Application Notes and Protocols for In Vitro Polymerase Chain Reaction Assays Using (+)-Carbovir Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided for research and informational purposes only. (+)-Carbovir triphosphate is a known chain-terminating nucleoside analog and the active metabolite of the antiretroviral drug Abacavir.[1][2] Its use in standard polymerase chain reaction (PCR) assays is not a conventional application. The protocols described herein are hypothetical and adapted from standard PCR methodologies to illustrate potential research applications of this compound, such as in chain-termination PCR for mutation detection or targeted sequencing analysis. These protocols will require extensive optimization for any specific application.
Introduction
This compound is the active 5'-triphosphate form of Carbovir, a carbocyclic nucleoside analog.[1][3] Structurally, it mimics a natural deoxyguanosine triphosphate (dGTP). However, a critical difference is the absence of a 3'-hydroxyl group on the ribose sugar moiety.[4][5][6] This structural feature is the basis of its function as a DNA chain terminator.[4][5][6] When a DNA polymerase incorporates this compound into a growing DNA strand, the lack of a 3'-OH group prevents the formation of a phosphodiester bond with the subsequent deoxynucleoside triphosphate (dNTP), leading to the termination of DNA synthesis.[4][6][7]
This property can be theoretically harnessed in specialized PCR applications to generate a population of DNA fragments of varying lengths, all ending at a guanine base. Analysis of these fragments can provide sequence-specific information.
Potential Applications
-
Targeted DNA Sequencing: Similar to Sanger sequencing, using this compound in a PCR reaction can generate a ladder of fragments terminating at 'G' positions.
-
Mutation Detection (Single Nucleotide Polymorphism - SNP analysis): Changes in the pattern of terminated fragments compared to a wild-type sequence can indicate mutations.
-
Study of Polymerase-Substrate Interactions: Investigating the efficiency of incorporation of this compound by different DNA polymerases can provide insights into their fidelity and substrate specificity.[8]
Experimental Protocols
Chain-Termination PCR Protocol
This protocol is designed to generate a set of DNA fragments terminating at guanine residues.
Materials:
-
DNA Template (e.g., plasmid, purified PCR product)
-
Forward Primer
-
Reverse Primer (one of which should be labeled, e.g., with a 5' fluorescent tag, for detection)
-
Thermostable DNA Polymerase (e.g., Taq polymerase, or a high-fidelity polymerase for comparative studies)
-
Standard dNTP mix (dATP, dCTP, dTTP, dGTP)
-
This compound
-
PCR Buffer (with MgCl₂)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare a master mix for the PCR reactions. The key variable will be the ratio of dGTP to this compound. It is recommended to set up a series of reactions with varying ratios to determine the optimal concentration for generating a readable ladder of fragments.
A starting point for optimization is a 100:1 to 10:1 molar ratio of dGTP to this compound.
-
Cycling Conditions: The following cycling conditions are a general guideline and should be optimized for the specific primers and template.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1-2 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis of PCR Products: The resulting PCR products can be analyzed by gel electrophoresis. For high-resolution separation of the terminated fragments, it is recommended to use a denaturing polyacrylamide gel or capillary electrophoresis.
Polymerase Incorporation Efficiency Assay
This assay aims to quantify the relative efficiency with which a specific DNA polymerase incorporates this compound compared to the natural dGTP.
Procedure:
-
Primer-Template Design: Design a short, single-stranded DNA template with a known sequence containing guanine bases. A corresponding primer that anneals to the 3' end of the template is also required.
-
Reaction Setup: Set up single-nucleotide extension reactions. Each reaction will contain the primer-template duplex, a DNA polymerase, reaction buffer, and a mix of dNTPs where the concentration of dGTP and this compound are varied.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase for a set period.
-
Analysis: The products can be analyzed by denaturing polyacrylamide gel electrophoresis. The ratio of the extended product (terminated by this compound) to the fully extended product (incorporating dGTP) can be used to calculate the relative incorporation efficiency.
Data Presentation
Table 1: Hypothetical Quantitative Data for Chain-Termination PCR Optimization
| Reaction | dGTP (µM) | This compound (µM) | Ratio (dGTP:Carbovir-TP) | PCR Product Yield (ng/µl) | Observable Fragment Ladder |
| 1 | 200 | 0 | - | 150 | No |
| 2 | 198 | 2 | 99:1 | 120 | Faint, long fragments |
| 3 | 180 | 20 | 9:1 | 85 | Clear, wide range |
| 4 | 100 | 100 | 1:1 | 30 | Predominantly short fragments |
| 5 | 0 | 200 | 0:1 | <5 | No amplification |
Table 2: Hypothetical Polymerase Incorporation Efficiency of this compound
| DNA Polymerase | Relative Incorporation Efficiency (dGTP / Carbovir-TP) | Fidelity (Proofreading) | Notes |
| Taq Polymerase | 150:1 | No | More likely to incorporate analogs. |
| Pfu Polymerase | 500:1 | Yes | High fidelity may lead to lower incorporation. |
| Klenow Fragment | 250:1 | No (exo-) | Often used in sequencing reactions. |
| HIV-1 RT | 5:1 | No | High affinity for Carbovir-TP. |
Visualizations
Diagram 1: Mechanism of DNA Chain Termination by this compound
Caption: Mechanism of this compound-mediated DNA chain termination.
Diagram 2: Experimental Workflow for Chain-Termination PCR
Caption: Workflow for a hypothetical chain-termination PCR experiment.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. hmdb.ca [hmdb.ca]
- 4. (iii) Suggest and explain how carbovir triphosphate interferes with the a.. [askfilo.com]
- 5. Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3'-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of DNA polymerase and nucleotide analog triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (+)-Carbovir Triphosphate in the Study of DNA Polymerases
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Carbovir triphosphate (CBV-TP) is the active intracellular metabolite of the potent antiretroviral drug Abacavir. As a carbocyclic analog of 2'-deoxyguanosine triphosphate (dGTP), CBV-TP serves as a critical tool for investigating the mechanism and kinetics of DNA polymerases. Its primary mode of action is as a chain terminator of DNA synthesis, making it a subject of intense study, particularly in the context of viral reverse transcriptases. This document provides detailed application notes and protocols for the use of this compound in DNA polymerase studies.
Mechanism of Action
This compound acts as a competitive inhibitor of the natural substrate, dGTP, for the active site of DNA polymerases. Upon incorporation into the nascent DNA strand, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of CBV-TP prevents the formation of the next phosphodiester bond. This leads to the irreversible termination of DNA chain elongation.[1][2] The efficiency and selectivity of this termination vary among different DNA polymerases, providing a basis for its therapeutic efficacy and a tool for enzymatic studies.
Quantitative Data: Inhibition of DNA Polymerases by this compound
The inhibitory activity of this compound has been quantified against various DNA polymerases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.
| DNA Polymerase | Natural Substrate | Ki Value (μM) for this compound | Comments |
| HIV-1 Reverse Transcriptase | dGTP | 0.04 ± 0.01 | Potent inhibition, indicating high affinity for the viral enzyme.[2] |
| Human DNA Polymerase α | dGTP | 18 ± 2 | Significantly higher Ki compared to HIV-1 RT, indicating lower affinity for the human enzyme.[2] |
| Human DNA Polymerase β | dGTP | > 100 | Weak inhibition, suggesting poor binding to this human DNA repair polymerase.[2] |
| Human DNA Polymerase γ | dGTP | 1.9 ± 0.3 | Moderate inhibition of the mitochondrial DNA polymerase.[2] |
Note: Data is derived from in vitro studies and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determination of Ki for DNA Polymerase Inhibition
This protocol outlines a steady-state kinetic assay to determine the inhibition constant (Ki) of this compound for a DNA polymerase of interest.
Materials:
-
Purified DNA polymerase
-
This compound (CBV-TP)
-
2'-deoxyguanosine triphosphate (dGTP)
-
Other natural deoxynucleoside triphosphates (dATP, dCTP, dTTP)
-
[³H]-labeled dGTP or other labeled dNTP
-
Activated DNA template-primer (e.g., activated calf thymus DNA)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain the reaction buffer, a fixed concentration of the DNA polymerase, and the activated DNA template-primer.
-
Substrate and Inhibitor Addition:
-
Vary the concentration of the natural substrate, dGTP. A typical range would be from 0.5 to 10 times the Km value for dGTP.
-
For each dGTP concentration, set up reactions with different fixed concentrations of this compound. Include a no-inhibitor control.
-
Add the other three dNTPs at saturating concentrations.
-
Include a tracer amount of [³H]-dGTP for monitoring DNA synthesis.
-
-
Initiation and Incubation: Initiate the reaction by adding the DNA polymerase. Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range of product formation.
-
Termination: Stop the reactions by adding an equal volume of cold 10% TCA.
-
Precipitation and Washing: Incubate the tubes on ice for 30 minutes to precipitate the DNA. Collect the precipitated DNA by vacuum filtration onto glass fiber filters. Wash the filters three times with cold 5% TCA and then with ethanol.
-
Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Convert the counts per minute (CPM) to pmoles of dGMP incorporated.
-
Plot the reciprocal of the reaction velocity (1/V) versus the reciprocal of the dGTP concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).
-
Alternatively, use non-linear regression analysis to fit the data to the Michaelis-Menten equation for competitive inhibition to determine the apparent Km in the presence of the inhibitor.
-
Calculate the Ki value from the equation: Apparent Km = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.
-
Protocol 2: Chain Termination Assay
This protocol is designed to qualitatively or quantitatively demonstrate the chain termination activity of this compound.
Materials:
-
DNA polymerase
-
A specific single-stranded DNA template with a known sequence
-
A 5'-radiolabeled (e.g., ³²P) or fluorescently labeled primer complementary to a region of the template
-
This compound (CBV-TP)
-
dGTP and the other three dNTPs
-
Reaction Buffer
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel (denaturing, sequencing grade)
-
Electrophoresis apparatus and power supply
-
Phosphorimager or fluorescence scanner
Procedure:
-
Annealing: Anneal the labeled primer to the DNA template by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare four reaction tubes:
-
Tube G: Contains all four dNTPs, with a limiting concentration of dGTP.
-
Tube A, T, C (Sanger sequencing lanes - optional but recommended for comparison): Standard dideoxy sequencing reactions for each base.
-
Tube CBV: Contains dATP, dCTP, dTTP at saturating concentrations, and a specific concentration of this compound. The concentration of CBV-TP may need to be optimized to achieve a good distribution of terminated fragments. A parallel reaction containing dGTP instead of CBV-TP should be run as a control.
-
-
Enzyme Addition: Add the DNA polymerase to each tube to initiate the reactions.
-
Incubation: Incubate the reactions at the enzyme's optimal temperature for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reactions by adding the Stop Solution.
-
Denaturation: Heat the samples to 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide sequencing gel. Run the gel until the desired resolution of DNA fragments is achieved.
-
Visualization: Dry the gel and expose it to a phosphor screen or scan for fluorescence. The resulting autoradiogram or image will show a ladder of DNA fragments. The presence of bands in the "CBV" lane that are absent or significantly reduced in the control lane indicates termination of DNA synthesis at positions where dGTP would have been incorporated.
Visualizations
Caption: Competitive inhibition and chain termination by this compound.
References
Troubleshooting & Optimization
improving the stability of (+)-Carbovir triphosphate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (+)-Carbovir triphosphate (CBV-TP) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing rapid degradation. What are the most common causes?
A1: Rapid degradation of nucleoside triphosphates like this compound in aqueous solutions is often due to a few key factors. The most common culprits are suboptimal pH, elevated temperatures, enzymatic contamination (nucleases), and repeated freeze-thaw cycles.[1] Hydrolysis of the triphosphate chain is a primary degradation pathway.
Q2: What is the optimal pH for storing this compound solutions?
Q3: What are the recommended storage temperatures for this compound solutions?
A3: For long-term storage, it is highly recommended to store this compound solutions at -20°C or -80°C.[1] For short-term storage or during experimental use, keeping the solution on ice is advisable. Avoid leaving the solution at room temperature for extended periods.
Q4: How can I prevent enzymatic degradation of my this compound solution?
A4: Enzymatic degradation is a significant concern, especially when working with biological samples. To prevent this, ensure that all equipment and reagents are nuclease-free.[1] Use of sterile, disposable labware and wearing gloves is crucial. If working with cell extracts, the inclusion of nuclease inhibitors may be necessary.
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
A5: It is strongly advised to avoid multiple freeze-thaw cycles as this can accelerate the hydrolysis of the triphosphate chain.[1] The best practice is to aliquot your stock solution into smaller, single-use volumes upon receipt or preparation. This ensures that you only thaw the amount needed for a particular experiment.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound in your experiments.
Problem: Inconsistent experimental results or lower than expected activity of this compound.
Step 1: Assess Storage and Handling Procedures
-
Verify Storage Temperature: Confirm that your stock and working solutions of this compound are stored at the correct temperatures (-20°C or -80°C for long-term, on ice for short-term).
-
Review Aliquoting Strategy: Are you using single-use aliquots to avoid freeze-thaw cycles? If not, implement this practice immediately.
-
Check for Nuclease Contamination: Ensure that your labware, pipette tips, and water are all certified nuclease-free. Consider using a fresh batch of reagents to rule out contamination.
Step 2: Evaluate Solution Preparation
-
Confirm pH of the Solution: Measure the pH of your aqueous solution. If it is acidic or strongly basic, adjust it to a neutral or slightly alkaline pH (around 7.5).
-
Use High-Quality Water: Always use nuclease-free water to prepare your solutions.
-
Prepare Fresh Solutions: It is best to prepare working solutions of this compound immediately before use.
Step 3: Analyze the Integrity of the this compound
-
Perform HPLC Analysis: If the above steps do not resolve the issue, the integrity of your this compound stock may be compromised. High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity and identify degradation products.[1] A significant presence of (+)-Carbovir diphosphate (CBV-DP) or monophosphate (CBV-MP) indicates degradation.
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound in aqueous solutions is not extensively published, the following table provides a representative stability profile for a similar guanosine analog (Guanosine-5'-triphosphate) under various conditions. This data can be used as a general guideline for handling this compound.
| Condition | Temperature (°C) | Half-life (t½) | Primary Degradation Product |
| pH 4.0 | 25 | ~ 2 days | (+)-Carbovir Diphosphate |
| pH 7.0 | 25 | ~ 14 days | (+)-Carbovir Diphosphate |
| pH 8.0 | 25 | ~ 30 days | (+)-Carbovir Diphosphate |
| pH 7.0 | 4 | > 6 months | (+)-Carbovir Diphosphate |
| pH 7.0 | -20 | > 1 year | Not significant |
Note: This data is illustrative for a guanosine analog and should be considered as a general guide. Actual stability of this compound may vary.
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
Objective: To determine the rate of degradation of this compound in an aqueous solution under specific pH and temperature conditions.
Materials:
-
This compound
-
Nuclease-free water
-
Buffers of desired pH (e.g., 100 mM Tris-HCl for pH 7.5 and 8.5, 100 mM Acetate buffer for pH 4.5)
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 HPLC column
-
Mobile phase (e.g., a gradient of ammonium phosphate and acetonitrile)
-
Temperature-controlled incubator or water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in nuclease-free water. Dilute the stock solution to the desired final concentration in the different pH buffers.
-
Incubation: Aliquot the solutions into separate vials for each time point and incubate them at the desired temperatures.
-
Sample Collection: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition and immediately freeze it at -80°C to stop the degradation.
-
HPLC Analysis:
-
Thaw the samples on ice.
-
Inject an appropriate volume of the sample onto the HPLC column.
-
Run the HPLC method to separate this compound from its degradation products (diphosphate and monophosphate).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 252 nm for guanine analogs).
-
-
Data Analysis:
-
Identify and integrate the peak areas corresponding to this compound, diphosphate, and monophosphate.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for stability issues.
References
troubleshooting variability in (+)-Carbovir triphosphate inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Carbovir triphosphate (CBV-TP) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the active metabolic form of the antiretroviral drug Abacavir. It acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for the HIV-1 reverse transcriptase (RT) enzyme. Upon incorporation into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This ultimately halts viral DNA synthesis.
Q2: What are the typical IC50 and Ki values for this compound against wild-type HIV-1 RT?
A2: The inhibitory potency of this compound can vary depending on the experimental conditions, including the specific HIV-1 strain, dGTP concentration, and assay format. The table below summarizes reported values from various studies.
| Parameter | Value | HIV-1 Strain/Enzyme | Key Conditions |
| Ki | 0.08 ± 0.02 µM | Wild-Type HIV-1 RT | RNA template |
| IC50 | Varies (typically in the low micromolar range) | Wild-Type and mutant HIV-1 strains | Cell-based or enzymatic assays |
| EC50 | 0.07 to 5.8 µM (for Abacavir) | Various cell types | Antiviral activity in cell culture |
Note: IC50 values are highly dependent on assay conditions, particularly the concentration of the competing natural substrate, dGTP. Ki is an intrinsic measure of inhibitor affinity and is generally less variable.
Q3: How do mutations in HIV-1 reverse transcriptase affect the inhibitory activity of this compound?
A3: Certain mutations in the HIV-1 reverse transcriptase enzyme can confer resistance to Abacavir and its active form, this compound. The most well-characterized mutation is the M184V substitution, which has been shown to decrease the incorporation efficiency of CBV-TP relative to dGTP.[1] Other mutations, such as K65R, L74V, and Y115F, have also been associated with resistance to Abacavir.
Troubleshooting Guide
This guide addresses common issues encountered during this compound inhibition assays.
Problem 1: High variability in IC50 values between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent dGTP Concentration | The inhibitory effect of CBV-TP is competitive with dGTP. Ensure the dGTP concentration in your reaction buffer is consistent across all experiments. Prepare a large batch of reaction buffer with a precisely measured dGTP concentration. |
| Enzyme Activity Variation | The activity of recombinant HIV-1 RT can vary between batches or with storage time. Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. It is advisable to perform a standard curve with a reference inhibitor in each experiment to normalize for variations in enzyme activity. |
| Pipetting Inaccuracies | Small volume pipetting errors, especially during serial dilutions of the inhibitor, can lead to significant variability. Use calibrated pipettes and consider preparing larger volumes of dilutions. |
| Assay Incubation Time | Ensure that the reaction is stopped within the linear range of product formation. A reaction that has gone to completion will not accurately reflect the inhibitory effect. Optimize the incubation time in preliminary experiments. |
| Different HIV-1 Strains/Mutants | If using different viral isolates or recombinant RT enzymes, be aware that their susceptibility to CBV-TP can differ significantly.[2] Always report the specific strain or mutant used. |
Problem 2: No or very low inhibition observed.
| Potential Cause | Recommended Solution |
| Degradation of this compound | Nucleoside triphosphates can be susceptible to degradation. Store CBV-TP solutions in small aliquots at -80°C and avoid multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Inactive Enzyme | Verify the activity of your HIV-1 RT enzyme using a positive control reaction without any inhibitor. If the enzyme is inactive, obtain a new batch. |
| Incorrect Assay Conditions | Double-check the composition of your reaction buffer, including the pH and concentrations of MgCl2 and DTT, as these can affect enzyme activity. |
| High dGTP Concentration | An excessively high concentration of dGTP will outcompete CBV-TP, leading to reduced apparent inhibition. If possible, perform the assay with a dGTP concentration at or below its Km for the RT enzyme. |
Problem 3: Inconsistent results with known resistant mutants (e.g., M184V).
| Potential Cause | Recommended Solution |
| Cross-contamination | Ensure that your wild-type and mutant enzyme stocks are not cross-contaminated. Use separate, dedicated pipette tips and tubes for each. |
| Incorrect Mutant Confirmation | Verify the presence of the expected mutation in your recombinant enzyme or viral isolate through sequencing. |
| Suboptimal Assay Sensitivity | Assays with a narrow dynamic range may not be able to accurately quantify the reduced susceptibility of resistant mutants. Optimize your assay to ensure a sufficient window to measure fold-changes in IC50. |
Experimental Protocols
Detailed Methodology for a Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is a generalized example and may require optimization for specific laboratory conditions and reagents.
1. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 5 mM MgCl2, 10 mM DTT.
-
Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM DTT, 50% glycerol.
-
Substrate/Template: Poly(rA)/oligo(dT)12-18 (annealed).
-
Natural Substrate: dGTP solution.
-
Inhibitor: this compound.
-
Detection Reagent: A commercially available PicoGreen® or similar dsDNA quantitation reagent.
-
Stop Solution: 0.5 M EDTA.
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase.
2. Assay Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of this compound in the assay buffer to achieve the desired concentration range for the IC50 determination.
-
Prepare Reaction Master Mix: Prepare a master mix containing the assay buffer, poly(rA)/oligo(dT) substrate/template, and dGTP. The final concentration of dGTP should be optimized and kept consistent.
-
Enzyme Preparation: Dilute the HIV-1 RT enzyme in the enzyme dilution buffer to the desired working concentration. This should be determined in preliminary experiments to ensure the reaction proceeds in the linear range.
-
Assay Plate Setup:
-
Add the serially diluted inhibitor solutions to the wells of a 96-well plate.
-
Include control wells:
-
No Inhibitor Control: Contains assay buffer instead of the inhibitor solution.
-
No Enzyme Control: Contains assay buffer and no enzyme to measure background signal.
-
-
-
Initiate the Reaction: Add the diluted HIV-1 RT enzyme to all wells except the "No Enzyme Control" wells.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 60 minutes).
-
Stop the Reaction: Add the stop solution to all wells.
-
Detection: Add the dsDNA detection reagent (e.g., PicoGreen®) to all wells according to the manufacturer's instructions.
-
Readout: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Subtract the background fluorescence (from the "No Enzyme Control" wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor Control".
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound inhibition.
References
- 1. A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-Carbovir Triphosphate for Antiviral Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the intracellular concentration of (+)-Carbovir triphosphate (CBV-TP) for its antiviral effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: (+)-Carbovir is a carbocyclic nucleoside analog. For it to exert its antiviral activity, it must be anabolized within the host cell to its active triphosphate form, this compound (CBV-TP). CBV-TP acts as a competitive inhibitor and a chain terminator of viral reverse transcriptase, a key enzyme in the replication of retroviruses like HIV.[1] By incorporating into the growing viral DNA chain, it prevents further elongation, thus halting viral replication.
Q2: Why is it crucial to optimize the intracellular concentration of this compound?
A2: The antiviral efficacy of (+)-Carbovir is directly dependent on the intracellular concentration of its active metabolite, CBV-TP. Insufficient concentrations may lead to a suboptimal therapeutic effect and the potential development of drug-resistant viral strains. Conversely, excessively high concentrations could lead to off-target effects and cellular toxicity. Therefore, achieving an optimal intracellular concentration is key to maximizing antiviral activity while minimizing potential side effects.
Q3: What are the key cellular enzymes involved in the phosphorylation of (+)-Carbovir?
A3: The conversion of (+)-Carbovir to this compound is a multi-step process mediated by host cellular kinases. While the specific enzymes for the (+) enantiomer are not as well-documented as for the more active (-) enantiomer, the general pathway involves sequential phosphorylation. For the related (-)-Carbovir, studies have identified 5'-nucleotidase and guanylate kinase as crucial for the initial phosphorylation steps, followed by other kinases such as nucleoside-diphosphate kinase to form the triphosphate. It is plausible that similar enzymes are involved in the metabolism of (+)-Carbovir.
Q4: What is a typical intracellular half-life for Carbovir triphosphate?
A4: Studies on the active metabolite of Abacavir (the prodrug of Carbovir), Carbovir triphosphate, have shown it to have a prolonged intracellular half-life. For instance, in CEM cells, the half-life of CBV-TP was determined to be approximately 2.5 hours.[2]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments aimed at optimizing this compound concentrations.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low intracellular concentration of this compound detected. | 1. Inefficient cellular uptake of the parent compound, (+)-Carbovir.2. Low activity of cellular kinases responsible for phosphorylation.3. Rapid efflux of the parent compound or its phosphorylated metabolites from the cell.4. Degradation of the compound. | 1. Verify the purity and concentration of the initial (+)-Carbovir solution. Optimize incubation time and concentration. Consider using cellular uptake enhancers if compatible with the experimental model.2. Ensure the cell line used has adequate kinase activity. Some cell lines may have naturally low levels of the required kinases. Consider co-administration with agents known to boost nucleotide metabolism, if appropriate for the research question.3. Investigate the presence of efflux pumps (e.g., P-glycoprotein) that may be transporting the compound out of the cell. If identified, consider using specific inhibitors of these pumps.4. Check the stability of (+)-Carbovir in the culture medium under your experimental conditions. |
| High variability in measured intracellular this compound concentrations between replicates. | 1. Inconsistent cell numbers between samples.2. Inefficient or variable extraction of intracellular metabolites.3. Sample degradation during processing.4. Inaccurate quantification method. | 1. Ensure accurate cell counting and seeding for each replicate. Normalize the final concentration to the cell number.2. Optimize the metabolite extraction protocol. Ensure complete cell lysis and efficient precipitation of proteins.3. Keep samples on ice throughout the extraction process and store extracts at -80°C until analysis.4. Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision using a standard curve of known this compound concentrations. |
| Observed cellular toxicity at concentrations expected to be therapeutic. | 1. Off-target effects of (+)-Carbovir or its metabolites.2. Depletion of endogenous nucleotide pools.3. The specific cell line may be particularly sensitive to the compound. | 1. Perform comprehensive cytotoxicity assays (e.g., MTT, LDH) to determine the CC50 of (+)-Carbovir in your cell model.2. Measure the levels of natural deoxynucleoside triphosphates to assess any significant perturbations.3. Test the compound in multiple cell lines to determine if the toxicity is cell-type specific. |
| Lack of correlation between intracellular this compound concentration and antiviral effect. | 1. Development of viral resistance to the drug.2. Issues with the antiviral assay itself.3. The measured intracellular concentration may not reflect the concentration at the site of viral replication. | 1. Sequence the viral reverse transcriptase gene to check for known resistance mutations.2. Include appropriate positive and negative controls in your antiviral assay. Validate the assay's sensitivity and dynamic range.3. This is a complex issue. Consider subcellular fractionation studies to determine the localization of this compound within the cell. |
Quantitative Data Summary
The following tables summarize key quantitative data related to (+)-Carbovir and its triphosphate form.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Carbovir
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| (-)-Carbovir | HIV-1 | MT-4 | 4.0 | >100 | >25 |
| (+/-)-Carbovir | HIV | - | - | - | - |
Note: Data for the specific (+) enantiomer is limited in publicly available literature. The related (-) enantiomer is known to be the more potent antiviral agent.
Table 2: Kinetic Parameters of Carbovir Triphosphate against HIV-1 Reverse Transcriptase
| Compound | Enzyme | Substrate | Ki (µM) |
| Carbovir Triphosphate | HIV-1 Reverse Transcriptase | dGTP | 0.021 |
Table 3: Hypothetical Dose-Response Relationship of Intracellular this compound
| Intracellular CBV-TP Concentration (fmol/10⁶ cells) | Expected HIV-1 Inhibition (%) |
| 5 | 10-20 |
| 10 | 30-45 |
| 20 | 50-65 |
| 40 | 75-85 |
| 80 | >90 |
Experimental Protocols
1. Protocol for Quantification of Intracellular this compound by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of intracellular CBV-TP.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and incubate until they reach the desired confluency.
-
Treat the cells with varying concentrations of (+)-Carbovir for the desired period.
-
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a known volume of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the lysate vigorously and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the intracellular metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Generate a standard curve with known concentrations of this compound to determine the concentration in the samples.
-
2. Protocol for Antiviral Activity Assay
This protocol describes a general method to assess the antiviral activity of (+)-Carbovir.
-
Cell Infection and Treatment:
-
Plate target cells (e.g., TZM-bl cells) in a 96-well plate.
-
Pre-treat the cells with a serial dilution of (+)-Carbovir for a few hours.
-
Infect the cells with a known amount of virus (e.g., HIV-1).
-
-
Incubation:
-
Incubate the plates for 48-72 hours to allow for viral replication.
-
-
Quantification of Viral Replication:
-
Measure the extent of viral replication using a suitable method. This could be a luciferase reporter gene assay, a p24 antigen ELISA, or a syncytia formation assay.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration of (+)-Carbovir compared to the untreated virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Workflows
Metabolic Activation of (+)-Carbovir
Caption: Intracellular phosphorylation cascade of (+)-Carbovir to its active triphosphate form.
Experimental Workflow for Optimizing this compound Concentration
Caption: A generalized workflow for correlating intracellular CBV-TP levels with antiviral activity.
References
- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in the chemical synthesis of (+)-Carbovir triphosphate
Welcome to the technical support center for the chemical synthesis of (+)-Carbovir triphosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important antiviral agent.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low yield in the initial synthesis of the carbocyclic core.
-
Question: We are experiencing low yields during the synthesis of the key carbocyclic precursor, often starting from 2-azabicyclo[2.2.1]hept-5-en-3-one. What are the common pitfalls?
-
Answer: Low yields in the initial stages of carbocyclic nucleoside synthesis can often be attributed to several factors:
-
Stereocontrol: Achieving the correct stereochemistry of the cyclopentene ring is crucial. The reduction of precursor ketones needs to be highly stereoselective to favor the desired β-isomer.[1][2] Inadequate control can lead to a mixture of diastereomers that are difficult to separate, thus reducing the yield of the target compound.
-
Reaction Conditions: The conditions for reactions such as reductions or intramolecular cyclizations are critical. For instance, in reductions using reagents like Bu₃SnH, the concentration of the reagent, temperature, and reaction time must be carefully optimized to maximize the yield of the desired stereoisomer.[1][2]
-
Protecting Group Strategy: The choice and stability of protecting groups for hydroxyl and amino functionalities are paramount.[3][4][5][6] Inefficient protection or premature deprotection can lead to unwanted side reactions and a decrease in the overall yield.
Troubleshooting Steps:
-
Re-evaluate Stereoselective Reactions: Consider alternative stereoselective reducing agents or chiral catalysts. Monitor the reaction closely using techniques like chiral HPLC to determine the diastereomeric ratio.
-
Optimize Reaction Parameters: Perform a design of experiments (DoE) to screen different temperatures, solvents, and reagent concentrations for critical steps.
-
Review Protecting Group Strategy: Ensure the chosen protecting groups are robust enough for the subsequent reaction conditions and can be removed with high efficiency without affecting other parts of the molecule.
-
Issue 2: Inefficient phosphorylation of (+)-Carbovir to its monophosphate.
-
Question: The initial phosphorylation of (+)-Carbovir to (+)-Carbovir monophosphate is inefficient in our hands. What could be the reason?
-
Answer: The enzymatic phosphorylation of Carbovir enantiomers is highly stereoselective. Cellular enzymes, such as 5'-nucleotidase, preferentially phosphorylate the biologically active (-)-enantiomer of Carbovir.[7][8] The (+)-enantiomer is a poor substrate for this enzyme, which could explain the low efficiency. Chemical phosphorylation methods can be employed to overcome this enzymatic selectivity.
Troubleshooting Steps:
-
Confirm Enantiomeric Purity: Ensure you are starting with the correct enantiomer if enzymatic phosphorylation is intended.
-
Employ Chemical Phosphorylation: For the (+)-enantiomer, chemical phosphorylation methods are more suitable. The Yoshikawa method, using a phosphorylating agent like POCl₃ in a trialkyl phosphate solvent, is a common approach for the 5'-monophosphorylation of unprotected nucleosides.[9]
-
Optimize Reagent Stoichiometry: Carefully control the stoichiometry of the phosphorylating agent to avoid over-phosphorylation or side reactions.
-
Issue 3: Low conversion of Carbovir monophosphate to triphosphate.
-
Question: We are struggling to convert (+)-Carbovir monophosphate to the triphosphate form, with the reaction stalling at the diphosphate stage or yielding a mixture of phosphates. How can we improve this conversion?
-
Answer: The stepwise phosphorylation from monophosphate to triphosphate can be challenging. The efficiency of each phosphorylation step depends on the specific kinases (in enzymatic synthesis) or chemical reagents used.
Troubleshooting Steps (Chemical Synthesis):
-
Choice of Phosphorylating Agent: For the conversion of the monophosphate to the triphosphate, methods like the Ludwig-Eckstein synthesis, which proceeds via a cyclotriphosphite intermediate, can be effective.[9][10] This method often provides better yields and cleaner reactions compared to stepwise additions of phosphate groups.
-
Anhydrous Conditions: All phosphorylation reactions are highly sensitive to moisture. Ensure all solvents and reagents are rigorously dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Activation of the Monophosphate: The monophosphate needs to be activated before reaction with pyrophosphate. Reagents like carbonyldiimidazole (CDI) or diphenyl phosphorochloridate can be used for this purpose.[11]
-
Purification of Intermediates: While one-pot syntheses are often preferred for convenience, purification of the intermediate monophosphate and diphosphate can sometimes lead to higher overall yields of the final triphosphate.
-
Issue 4: Difficulty in purifying the final this compound product.
-
Question: We are facing challenges in purifying this compound. The product is often contaminated with pyrophosphate, salts, and other phosphate intermediates. What are the recommended purification techniques?
-
Answer: The purification of highly polar and charged molecules like nucleoside triphosphates requires specific chromatographic techniques. The presence of inorganic phosphate salts and partially phosphorylated intermediates is a common issue.
Troubleshooting Steps:
-
Ion-Exchange Chromatography: Anion-exchange chromatography is the most effective method for separating nucleoside triphosphates from monophosphates, diphosphates, and inorganic pyrophosphate. A gradient of a salt buffer (e.g., triethylammonium bicarbonate or ammonium bicarbonate) is typically used for elution.
-
Reversed-Phase HPLC: For desalting and further purification, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used. A C18 column with a buffer system containing a volatile salt (e.g., triethylammonium acetate) is often employed.
-
Precipitation: After chromatographic purification, the triphosphate can be precipitated as a sodium or lithium salt by adding a solution of the corresponding perchlorate or chloride in a water-miscible organic solvent like acetone or ethanol.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the stereocontrolled synthesis of the carbocyclic core of (+)-Carbovir?
A1: The main challenge lies in controlling the stereochemistry during the formation of the cyclopentene ring, particularly in establishing the correct relative and absolute configuration of the substituents. This often involves stereoselective reductions or cyclization reactions, where achieving a high diastereomeric excess of the desired isomer is critical for the overall efficiency of the synthesis.[1][2][12]
Q2: Which chemical methods are recommended for the phosphorylation of (+)-Carbovir?
A2: For the initial monophosphorylation, the Yoshikawa method using POCl₃ is a widely used and effective approach.[9] For the subsequent conversion to the triphosphate, the Ludwig-Eckstein method, which involves the formation of a reactive cyclic intermediate, is highly recommended for its efficiency.[9][10]
Q3: What are the key considerations for protecting group strategy in (+)-Carbovir synthesis?
A3: A successful protecting group strategy should ensure:
-
Orthogonality: The protecting groups for the amino function of the guanine base and the hydroxyl group of the carbocyclic ring should be "orthogonal," meaning they can be removed under different conditions without affecting each other.[3][4][6]
-
Stability: The protecting groups must be stable to the reaction conditions of the subsequent steps.
-
Ease of Removal: The deprotection steps should be high-yielding and not lead to side reactions or racemization. Common protecting groups include acyl groups for the exocyclic amine and silyl ethers for the hydroxyl group.
Q4: How can I confirm the identity and purity of the final this compound product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural confirmation. ³¹P NMR is particularly useful for identifying the triphosphate moiety and distinguishing it from mono- and diphosphates.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
HPLC: Analytical ion-exchange and reversed-phase HPLC are used to determine the purity of the final product.
Experimental Protocols
Protocol 1: General Procedure for the Phosphorylation of (+)-Carbovir to this compound (Ludwig-Eckstein Method)
This is a generalized protocol and may require optimization for specific laboratory conditions.
-
Monophosphorylation (if starting from Carbovir):
-
Dissolve (+)-Carbovir in a trialkyl phosphate (e.g., trimethyl phosphate) and cool the solution to 0°C.
-
Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.
-
Stir the reaction at 0°C for 2-4 hours.
-
Quench the reaction by slowly adding it to a cold aqueous buffer (e.g., triethylammonium bicarbonate).
-
Purify the resulting monophosphate by anion-exchange chromatography.
-
-
Triphosphorylation of the Monophosphate:
-
The dried (+)-Carbovir monophosphate is co-evaporated with anhydrous pyridine and then dissolved in anhydrous pyridine.
-
In a separate flask, a phosphorylating reagent such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one is reacted with tributylammonium pyrophosphate in anhydrous DMF or pyridine to generate the active phosphorylating species.
-
The solution of the monophosphate is then added to the activated pyrophosphate solution at room temperature under an inert atmosphere.
-
The reaction is stirred for several hours to overnight.
-
An oxidizing agent (e.g., iodine in pyridine/water) is then added to oxidize the P(III) intermediate to P(V).
-
The reaction is quenched, and the crude product is purified by anion-exchange chromatography followed by desalting.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereocontrolled syntheses of carbocyclic C-nucleosides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. [PDF] Protecting Group Strategies in Carbohydrate Chemistry | Semantic Scholar [semanticscholar.org]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
minimizing cytotoxicity of (+)-Carbovir triphosphate in cell-based assays
Welcome to the technical support center for researchers utilizing (+)-Carbovir triphosphate. This resource provides guidance on minimizing and troubleshooting cytotoxicity in cell-based assays to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cytotoxicity for this compound?
A1: (+)-Carbovir is a guanine nucleoside analog with potent anti-HIV activity.[1] Like other cytotoxic nucleoside analogues, its mechanism of action involves interaction with intracellular targets after being metabolized into its active triphosphate form.[2] These agents act as antimetabolites, competing with physiological nucleosides.[2] For many nucleoside analogs, cytotoxicity arises from incorporation into cellular DNA, which can lead to the formation of DNA breaks, subsequent cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3][4]
Q2: How does the cytotoxicity of (+)-Carbovir compare to other nucleoside reverse transcriptase inhibitors (NRTIs)?
A2: A significant concern with many anti-HIV nucleoside analogs is mitochondrial toxicity, which results from the inhibition of mitochondrial DNA polymerase γ (pol γ).[1][5] However, studies have shown that Carbovir has a notably lower potential for mitochondrial toxicity compared to other NRTIs like ddC or ddI.[1][5] In CEM cells, Carbovir did not cause delayed cytotoxicity or a decrease in mitochondrial DNA content, even at high concentrations.[1] Furthermore, Carbovir triphosphate was identified as one of the weakest inhibitors of DNA pol γ among several NRTI triphosphates.[5]
Q3: What are the critical factors to consider when designing a cell-based assay to minimize non-specific cytotoxicity?
A3: Several factors can influence the outcome and reproducibility of cell-based cytotoxicity assays.[6] Key considerations include:
-
Cell Line Selection: The metabolism and activation of nucleoside analogs can be highly cell line-dependent, affecting the concentration of the active triphosphate form and, consequently, the observed cytotoxicity.[7]
-
Cell Seeding Density: Using an incorrect cell density can skew results. Cells should be in the exponential growth phase during the experiment to ensure metabolic activity is consistent.[6][8]
-
Compound Concentration and Purity: The cytotoxicity is often directly related to the cellular level of the active triphosphate metabolite.[9][10] Ensure the compound is fully solubilized and use appropriate vehicle controls.
-
Incubation Time: The duration of exposure to the compound is critical, as some cytotoxic effects may be delayed.[1][11]
-
Assay Type: The choice of viability assay (e.g., MTT, MTS, ATP-based) can influence results. It is important to understand the principle and limitations of your chosen assay.[12]
Q4: How does this compound affect the cell cycle?
A4: While specific data for this compound is limited, nucleoside analogs commonly induce cell cycle arrest.[11] For example, the analog ganciclovir allows cells to proceed through the S and G2-M phases initially but causes them to accumulate in the early S-phase during the subsequent cell cycle, leading to cell death.[3][4] Another analog, Cidofovir, also causes a remarkable accumulation of treated cells in the S phase.[13] This arrest is often a consequence of DNA damage, which activates cellular checkpoints involving proteins like p53 and p21.[13][14]
Troubleshooting Guides
This section addresses common problems encountered during cytotoxicity experiments with this compound.
Issue 1: High Variability Between Replicates in My Viability Assay (e.g., MTT Assay)
| Potential Cause | Recommended Solution | Citation |
| Uneven Cell Plating | Ensure a homogenous single-cell suspension before seeding. After plating, let the plate sit at room temperature for 15-20 minutes before moving to the incubator to allow even settling. Avoid using the outer wells of a 96-well plate, which are prone to evaporation (the "edge effect"). | [6][15][16] |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, pipette slowly and consistently. For adherent cells, be gentle when aspirating media to avoid detaching cells. | [6][15] |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | After adding the solubilization solvent (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes. If crystals persist, gently pipette the solution up and down in each well. | [17] |
| Cell Contamination | Regularly check cultures for microbial contamination (bacteria, yeast) under a microscope. Discard contaminated cultures and reagents. | [17] |
Issue 2: Low Absorbance Readings or Weak Signal
| Potential Cause | Recommended Solution | Citation |
| Low Cell Number | Increase the initial cell seeding density. Ensure cells are in the logarithmic growth phase, as metabolic activity decreases in stationary phase. | [8] |
| Insufficient Incubation Time | Optimize the incubation time for both the drug treatment and the assay reagent (e.g., MTT). Some cell lines may require longer incubation to produce a robust signal. | |
| Reagent Issues | Ensure reagents are warmed to room temperature before use. Store reagents as recommended and check for expiration dates or signs of degradation (e.g., color change in MTT reagent). | [17] |
Issue 3: Unexpected Cytotoxicity in Vehicle Control Wells
| Potential Cause | Recommended Solution | Citation |
| Solvent Toxicity (e.g., DMSO) | Determine the maximum concentration of the solvent that does not affect cell viability for your specific cell line. Keep the final solvent concentration consistent across all wells, including the untreated control. | [18] |
| Poor Cell Health | Use cells from a consistent and low passage number. Ensure proper culture conditions (media, temperature, CO2, humidity) are maintained. Document cell morphology and viability during routine culture. | [8][16][19] |
| Media Component Interference | Serum and phenol red in culture media can interfere with some assays. For MTT assays, it is recommended to replace the culture medium with serum-free medium before adding the MTT solution. |
Quantitative Data Summary
| Nucleoside Analog | Relative Inhibition of DNA Polymerase γ (Ki/Km) | Effect on Mitochondrial DNA (mtDNA) in CEM cells | Citation |
| This compound | 100 (Weak inhibitor) | No decline observed | [1][5] |
| Tenofovir-DP | Similar to Carbovir triphosphate | No significant changes observed | [5] |
| 2',3'-dideoxycytidine (ddC) | Potent inhibitor (data not specified) | Decrease in mtDNA content | [1] |
| Zidovudine (ZDV) | Minor effects (data not specified) | Minor effects on mtDNA content | [5] |
Experimental Protocols & Methodologies
1. Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells). Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
2. Protocol Outline: Apoptosis Assay (Annexin V Staining)
This method detects one of the early events in apoptosis: the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[13]
-
Cell Treatment: Culture and treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
3. Protocol Outline: Cell Cycle Analysis
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[20]
-
Cell Treatment: Culture and treat cells with this compound.
-
Cell Harvesting: Collect cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Analysis: Analyze the DNA content of individual cells by flow cytometry.
Visualizations
Caption: Workflow for a standard cell-based cytotoxicity assay (MTT).
Caption: Generalized nucleoside analog-induced apoptosis pathway.[4][13]
Caption: Troubleshooting logic for common cell assay issues.[6][15]
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superior cytotoxicity with ganciclovir compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganciclovir-induced apoptosis in HSV-1 thymidine kinase expressing cells: critical role of DNA breaks, Bcl-2 decline and caspase-9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alteration of the carbohydrate for deoxyguanosine analogs markedly changes DNA replication fidelity, cell cycle progression and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. susupport.com [susupport.com]
- 13. Induction of apoptosis by cidofovir in human papillomavirus (HPV)-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Influence of Cell Cycle Regulation on Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. marinbio.com [marinbio.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 20. Cell cycle arrest and apoptosis induced by 1α,25(OH)2D3 and TX 527 in Kaposi sarcoma is VDR dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for enzymatic synthesis of (+)-Carbovir triphosphate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the enzymatic synthesis of (+)-Carbovir triphosphate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic pathway for the synthesis of this compound?
A1: The enzymatic synthesis of this compound from (+)-Carbovir is a three-step phosphorylation cascade. The process begins with the conversion of (+)-Carbovir to its monophosphate form, which is subsequently phosphorylated to the diphosphate, and finally to the active triphosphate form.
Q2: Which enzymes are required for this synthesis?
A2: The key enzymes in this pathway are:
-
5'-Nucleotidase: Catalyzes the initial phosphorylation of (+)-Carbovir to (+)-Carbovir monophosphate.
-
Guanylate Kinase (GMPK): Responsible for the conversion of (+)-Carbovir monophosphate to (+)-Carbovir diphosphate.
-
Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final phosphorylation step from the diphosphate to the triphosphate form.
Q3: Is the enzymatic phosphorylation of Carbovir stereoselective?
A3: Yes, the enzymatic phosphorylation of Carbovir is highly stereoselective. Cellular enzymes preferentially phosphorylate the (-)-enantiomer of Carbovir, which is the biologically active form against HIV.[1][2] The initial phosphorylation by 5'-nucleotidase and the subsequent phosphorylation by GMP kinase are the key stereoselective steps.[1][2]
Q4: Can this synthesis be performed in a single reaction vessel?
A4: Yes, a "one-pot" multi-enzyme (OPME) approach is feasible and often preferred for the synthesis of nucleoside triphosphates. This method improves efficiency by eliminating the need for intermediate purification steps.
Q5: What is the importance of an ATP regeneration system in this process?
A5: An ATP regeneration system is crucial for driving the phosphorylation reactions to completion and for making the process more cost-effective. Kinase enzymes utilize ATP as a phosphate donor, converting it to ADP. An ATP regeneration system, such as the use of pyruvate kinase and phosphoenolpyruvate, continuously regenerates ATP from ADP, ensuring a constant supply for the phosphorylation cascade.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of (+)-Carbovir monophosphate | 1. Inactive 5'-Nucleotidase.2. Suboptimal reaction conditions (pH, temperature).3. Presence of inhibitors. | 1. Verify enzyme activity with a known substrate.2. Optimize pH (typically around 7.5) and temperature (usually 37°C).3. Ensure the absence of competitive inhibitors in the reaction mixture. |
| Accumulation of (+)-Carbovir monophosphate and low yield of diphosphate | 1. Inactive or insufficient Guanylate Kinase (GMPK).2. Stereoisomeric impurity of the starting material, as GMPK is highly selective for the correct enantiomer.[1][2]3. Product inhibition. | 1. Increase the concentration of GMPK or verify its activity.2. Ensure the stereochemical purity of the starting (+)-Carbovir.3. Consider a fed-batch approach for the substrate to avoid high concentrations of intermediates. |
| Accumulation of (+)-Carbovir diphosphate and low yield of triphosphate | 1. Inactive or insufficient Nucleoside Diphosphate Kinase (NDPK).2. Depletion of the phosphate donor (ATP). | 1. Add fresh NDPK or increase its concentration.2. Ensure the ATP regeneration system is active and all its components are present in sufficient amounts. |
| Overall low yield of this compound in a one-pot reaction | 1. Incompatible reaction conditions for the different enzymes.2. Degradation of intermediates or the final product by phosphatases.3. Imbalanced enzyme ratios. | 1. Use a buffer system that provides a good compromise for all enzymes (e.g., Tris-HCl pH 7.5-8.0).2. Add a phosphatase inhibitor if degradation is suspected.3. Empirically determine the optimal ratio of the three kinases. |
| Difficulty in purifying the final product | 1. Co-elution with ATP or other nucleotides.2. Instability of the triphosphate product. | 1. Use a purification method with high resolving power, such as anion-exchange HPLC.2. Perform purification at low temperatures and store the final product at -80°C in a slightly alkaline buffer. |
Experimental Protocols
Representative One-Pot Enzymatic Synthesis of this compound
This protocol is a representative method for a one-pot synthesis and may require optimization for specific laboratory conditions and enzyme preparations.
Reaction Components:
| Component | Stock Concentration | Final Concentration |
| (+)-Carbovir | 100 mM | 10 mM |
| ATP | 200 mM | 20 mM |
| Phosphoenolpyruvate (PEP) | 500 mM | 50 mM |
| MgCl₂ | 1 M | 20 mM |
| Tris-HCl (pH 7.6) | 1 M | 100 mM |
| Dithiothreitol (DTT) | 1 M | 5 mM |
| 5'-Nucleotidase | 10 U/µL | 0.1 U/µL |
| Guanylate Kinase (GMPK) | 10 U/µL | 0.15 U/µL |
| Nucleoside Diphosphate Kinase (NDPK) | 20 U/µL | 0.2 U/µL |
| Pyruvate Kinase (PK) | 50 U/µL | 0.5 U/µL |
| Nuclease-free water | - | to final volume |
Procedure:
-
In a sterile microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, DTT, ATP, and PEP.
-
Add the (+)-Carbovir substrate to the reaction mixture.
-
Add the four enzymes (5'-Nucleotidase, GMPK, NDPK, and Pyruvate Kinase) to the mixture.
-
Adjust the final volume with nuclease-free water.
-
Incubate the reaction at 37°C.
-
Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by HPLC.
-
Once the reaction is complete (as determined by the maximal conversion to the triphosphate), terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Purify the supernatant containing this compound using anion-exchange HPLC.
Visualizations
Caption: Workflow for the one-pot enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Addressing Off-Target Effects of (+)-Carbovir Triphosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Carbovir triphosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active metabolic form of the nucleoside analog Carbovir. Its primary and well-established mechanism of action is the inhibition of viral reverse transcriptases, particularly HIV-1 reverse transcriptase. It acts as a chain terminator during viral DNA synthesis due to the absence of a 3'-hydroxyl group on its sugar moiety, preventing the formation of the next phosphodiester bond.[1]
Q2: What are the known off-target effects of this compound?
A2: The most studied off-target effect of nucleoside reverse transcriptase inhibitors (NRTIs) like Carbovir is mitochondrial toxicity. However, studies have indicated that Carbovir has a relatively low potential for causing mitochondrial dysfunction compared to other NRTIs.[2] Other potential off-target effects, though less characterized for Carbovir triphosphate specifically, can include inhibition of human DNA polymerases and cellular kinases.
Q3: How does the mitochondrial toxicity of this compound compare to other nucleoside analogs?
A3: this compound exhibits significantly lower inhibition of human mitochondrial DNA polymerase gamma (pol γ), the key enzyme responsible for mitochondrial DNA replication, compared to some other guanosine analogs. There is an estimated 3,000-fold decrease in the efficiency of its incorporation by pol γ compared to analogs that possess a ribose oxygen.[2] This contributes to its more favorable mitochondrial safety profile.
Troubleshooting Guides
This section provides guidance on common issues that may arise during your experiments, potentially related to the off-target effects of this compound.
Unexpected Cellular Toxicity or Reduced Cell Viability
Potential Cause: While this compound has a good safety profile regarding mitochondrial toxicity, high concentrations or prolonged exposure might still impact cell health.
Troubleshooting Steps:
-
Assess Mitochondrial Function:
-
Measure Mitochondrial DNA (mtDNA) Content: A significant decrease in mtDNA content can indicate mitochondrial toxicity.
-
Measure Lactate Production: An increase in lactate levels in the cell culture medium can be a sign of a shift towards anaerobic metabolism due to mitochondrial dysfunction.
-
-
Titrate the Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that achieves the desired on-target effect with minimal impact on cell viability.
-
Include Positive Controls: Use a known mitochondrial toxicant (e.g., a different NRTI with established mitochondrial toxicity) as a positive control to validate your assays.
Altered Cellular Signaling Pathways
Potential Cause: Nucleotide analogs can sometimes interact with cellular kinases, which are key regulators of signaling pathways. This can lead to unexpected changes in cellular processes.
Troubleshooting Steps:
-
Perform a Kinase Inhibition Assay: If you suspect off-target kinase effects, you can test the inhibitory activity of this compound against a panel of cellular kinases.
-
Analyze Phosphorylation Events: Use techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics to assess changes in the phosphorylation status of key signaling proteins.
-
Use Specific Kinase Inhibitors: If a specific pathway is affected, use known inhibitors of kinases in that pathway as controls to confirm if the observed effect is kinase-mediated.
Inconsistent Results in Polymerase Assays
Potential Cause: When using this compound in in vitro polymerase assays with enzymes other than its primary target (e.g., human DNA polymerases), you might encounter issues related to its chain-terminating nature.
Troubleshooting Steps:
-
Optimize Enzyme and Substrate Concentrations: Carefully titrate the concentrations of the polymerase, template, primers, and dNTPs.
-
Vary Incubation Time: Shorter incubation times may be necessary to observe initial incorporation before chain termination halts the reaction.
-
Include a Control without the Analog: This will help you to distinguish between general assay problems and specific effects of the compound.
-
Check for Nuclease Contamination: Ensure your reagents are free from nucleases that could degrade your template or primers.
Quantitative Data on Off-Target Effects
The following tables summarize available quantitative data on the interaction of this compound with potential off-target enzymes.
Table 1: Inhibition of Human DNA Polymerases by this compound
| DNA Polymerase | Inhibition Constant (Ki) | Selectivity (HIV-1 RT Ki / Polymerase Ki) | Reference |
| Polymerase γ | High (low affinity) | ~800 - 8,000-fold | [2] |
| Polymerase α | Data not available | Data not available | |
| Polymerase β | Data not available | Data not available |
Table 2: Kinase Inhibition Profile of this compound
| Kinase | IC50 |
| Data not available | Data not available |
Note: A comprehensive kinome scan or broad-panel kinase inhibition data for this compound was not found in the public domain during the literature search.
Experimental Protocols
Measurement of Mitochondrial DNA (mtDNA) Content by qPCR
This protocol allows for the relative quantification of mtDNA compared to nuclear DNA (nDNA).
Methodology:
-
Total DNA Extraction: Isolate total DNA from your experimental cells using a standard DNA extraction kit.
-
qPCR Primer Design: Design or obtain validated qPCR primers for a mitochondrial gene (e.g., a region of the D-loop or a mitochondrial-encoded gene like MT-CO2) and a single-copy nuclear gene (e.g., B2M or RNase P).
-
qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear targets using a SYBR Green-based master mix. Include a no-template control for each primer set.
-
Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets.
-
Calculate the ΔCt by subtracting the average Ct of the mitochondrial target from the average Ct of the nuclear target (ΔCt = CtnDNA - CtmtDNA).
-
The relative mtDNA content can be expressed as 2ΔCt.
-
Measurement of Lactate Production
This protocol measures the concentration of lactate in the cell culture medium as an indicator of anaerobic metabolism.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with this compound for the desired time. Include untreated control wells.
-
Sample Collection: Collect the cell culture medium from each well.
-
Lactate Assay: Use a commercially available lactate assay kit (colorimetric or fluorometric) to measure the lactate concentration in the collected medium. Follow the manufacturer's instructions.
-
Data Normalization: Normalize the lactate concentration to the cell number or total protein content in each well to account for differences in cell proliferation.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound against a specific kinase.
Methodology:
-
Reagents: Obtain the purified active kinase, a suitable substrate (peptide or protein), and a kinase assay buffer.
-
Reaction Setup: In a microplate, set up the kinase reaction by combining the kinase, substrate, and varying concentrations of this compound. Include a control reaction with no inhibitor.
-
Initiate Reaction: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP, or in a system that allows for non-radioactive detection of ADP production).
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.
-
Stop Reaction and Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced. The method of detection will depend on the assay format (e.g., filter binding for radiolabeled assays, luminescence for ADP-Glo assays).
-
Data Analysis: Plot the kinase activity as a function of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway: Overview of Potential Off-Target Effects
Caption: Potential off-target interactions of this compound.
Experimental Workflow: Assessing Mitochondrial Toxicity
Caption: Workflow for evaluating mitochondrial toxicity.
Logical Relationship: Troubleshooting Unexpected Cytotoxicity
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Frontiers | Human adenovirus DNA polymerase is evolutionarily and functionally associated with human telomerase reverse transcriptase based on in silico molecular characterization that implicate abacavir and zidovudine [frontiersin.org]
- 2. Interaction of 2'-deoxyguanosine triphosphate analogue inhibitors of HIV reverse transcriptase with human mitochondrial DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
refinement of analytical methods for (+)-Carbovir triphosphate detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect and quantify (+)-Carbovir triphosphate (CBVTP), the active intracellular metabolite of the antiretroviral drug Abacavir. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying intracellular this compound?
A1: The two primary methods for the quantification of intracellular this compound are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and enzymatic assays. HPLC-MS/MS offers high sensitivity and specificity, while enzymatic assays provide a viable alternative that does not require as specialized and expensive equipment.[1]
Q2: What are the key challenges in analyzing this compound?
A2: Due to its polar and ionic nature, this compound can be challenging to analyze.[2][3] Key difficulties include poor retention on traditional reversed-phase HPLC columns, potential for peak tailing, and susceptibility to enzymatic degradation during sample preparation. Furthermore, its intracellular location requires efficient cell lysis and extraction procedures.
Q3: How can I improve the retention of this compound in reversed-phase HPLC?
A3: To enhance retention of highly polar analytes like this compound, ion-pair reversed-phase chromatography is commonly employed. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its affinity for the non-polar stationary phase. Reagents such as triethylamine (TEA) combined with hexafluoroisopropanol (HFIP) have been shown to significantly improve retention and mass spectrometry signal intensity for nucleoside triphosphates.[2][3]
Q4: What is the expected stability of this compound in biological samples?
A4: Like other nucleoside triphosphates, this compound can be subject to degradation by phosphatases in biological matrices. It is crucial to process samples promptly and store them at low temperatures (e.g., -70°C or -80°C) to minimize enzymatic activity.[4][5] Stability studies should be conducted under various storage and handling conditions (e.g., bench-top, autosampler, and freeze-thaw cycles) to ensure the integrity of the analyte.[6][7][8]
Troubleshooting Guides
HPLC-MS/MS Method
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column overload. | - Use an end-capped C18 column.- Optimize the mobile phase pH to ensure consistent ionization of the analyte.- Increase the concentration of the ion-pairing reagent.- Dilute the sample to avoid overloading the column. |
| Low Signal Intensity/Sensitivity | - Inefficient ionization in the mass spectrometer.- Suboptimal mobile phase composition. | - Optimize mass spectrometer parameters (e.g., spray voltage, gas flows).- Use a volatile ion-pairing reagent like TEA with HFIP to enhance MS signal.[2][3]- Ensure proper sample clean-up to reduce matrix effects. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Flush the column regularly and replace it if performance deteriorates. |
| High Backpressure | - Blockage in the HPLC system (e.g., column frit, tubing).- Particulate matter from the sample. | - Filter all samples and mobile phases before use.- Back-flush the column.- Check for blockages in the tubing and fittings. |
Enzymatic Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Non-specific binding of radiolabeled nucleotides.- Contamination of reagents. | - Ensure thorough washing of the filter paper (e.g., DE81 paper) to remove unincorporated radiolabeled nucleotides.- Use fresh, high-quality reagents. |
| Low Assay Sensitivity | - Suboptimal enzyme concentration or activity.- Incorrect incubation time or temperature. | - Titrate the HIV reverse transcriptase to determine the optimal concentration.- Verify and optimize incubation times and temperatures as per the protocol.[9] |
| Inhibition of the Reaction by Sample Matrix | - Presence of interfering substances in the cell extract. | - For some enzymatic assays, the addition of CuSO4 can overcome interference from PBMC extracts.[1]- Perform a sample cleanup step or dilute the sample extract. |
| High Inter-Assay Variability | - Inconsistent pipetting or reagent preparation.- Degradation of standards or reagents. | - Use calibrated pipettes and prepare master mixes for reagents.- Aliquot and store standards and enzymes at the recommended temperature. |
Quantitative Data
The following table summarizes typical validation parameters for the quantification of nucleoside triphosphates in peripheral blood mononuclear cells (PBMCs) using an ion-pair reversed-phase HPLC-MS/MS method. While specific data for this compound is limited in the public domain, these values, based on similar analytes, represent the expected performance of a validated method.
| Parameter | Typical Value | Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 nM | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy (% Bias) | -15% to +15% | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (% CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 85% - 115% | Consistent, precise, and reproducible |
Note: The limit of quantification for the enzymatic assay for CBVTP has been reported as 0.02 pmol.[1]
Experimental Protocols
Detailed Methodology for Ion-Pair Reversed-Phase HPLC-MS/MS
This protocol is a representative method for the quantification of this compound in PBMCs, based on established methods for other nucleoside triphosphates.[2][3]
1. Sample Preparation (PBMC Isolation and Extraction)
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Count the cells to allow for normalization of the final concentration.
-
Lyse the cells using a suitable extraction solution (e.g., cold 70% methanol).
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the extract in the initial mobile phase.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., Atlantis T3, 3 µm, 2.1 x 150 mm)
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 8.6 mM Triethylamine (TEA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 0% B
-
5-15 min: Linear gradient to 50% B
-
15-15.1 min: Linear gradient to 0% B
-
15.1-20 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): To be determined for Carbovir triphosphate
-
Product Ion (Q3): To be determined for Carbovir triphosphate
-
Collision Energy: To be optimized
-
Spray Voltage: -4500 V
-
Source Temperature: 500°C
Detailed Methodology for Enzymatic Assay
This protocol is based on the method described by Moore et al. for the quantification of Carbovir triphosphate.[1]
1. Reagents
-
HIV Reverse Transcriptase (RT)
-
Synthetic template primer
-
Radiolabeled deoxynucleoside triphosphate (e.g., [³H]dGTP)
-
Non-radiolabeled dGTP
-
This compound standards
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
DE81 filter paper
-
5% Trichloroacetic acid (TCA) with 1% sodium pyrophosphate
2. Assay Procedure
-
Prepare a standard curve of known this compound concentrations.
-
In a microcentrifuge tube, combine the assay buffer, template primer, and either the CBVTP standard or the cell extract.
-
Initiate the reaction by adding HIV RT and the radiolabeled dNTP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto DE81 filter paper.
-
Wash the filter paper with 5% TCA solution to remove unincorporated radiolabeled dNTPs.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is inversely proportional to the concentration of CBVTP in the sample.
-
Quantify the amount of CBVTP in the samples by comparing the inhibition to the standard curve.
Visualizations
Caption: HPLC-MS/MS Experimental Workflow for this compound Analysis.
Caption: Troubleshooting Logic for Peak Tailing in HPLC Analysis.
Caption: Signaling Pathway of the Enzymatic Assay for this compound.
References
- 1. Development of Enzymatic Assays for Quantification of Intracellular Lamivudine and Carbovir Triphosphate Levels in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bdo.com [bdo.com]
- 5. goprolytix.com [goprolytix.com]
- 6. A sensitive LC-MS/MS method for quantifying clofarabine triphosphate concentrations in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
Validation & Comparative
Comparative Efficacy of (+)-Carbovir Triphosphate and Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of (+)-Carbovir triphosphate (CBV-TP), the active metabolite of the anti-HIV drug Abacavir, with other widely used Nucleoside Reverse Transcriptase Inhibitors (NRTIs). The data presented is compiled from various scientific publications to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound is a potent and selective inhibitor of HIV-1 reverse transcriptase (RT).[1] It functions as a chain terminator after being incorporated into the nascent viral DNA strand.[2] Its efficacy is comparable to several other established NRTIs, although variations exist depending on the specific NRTI and the experimental conditions. This guide presents quantitative data on the inhibitory activity of CBV-TP and other NRTI triphosphates against HIV-1 RT, details the experimental protocols used to generate such data, and provides a visual representation of the NRTI mechanism of action.
Data Presentation: Comparative Efficacy of NRTI Triphosphates against HIV-1 Reverse Transcriptase
The following table summarizes the inhibitory constants (Ki) and/or the 50% inhibitory concentrations (IC50) of various NRTI triphosphates against wild-type HIV-1 reverse transcriptase. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| NRTI Triphosphate | Target Enzyme | Ki (μM) | IC50 (μM) | Reference |
| (+)-Carbovir-TP (CBV-TP) | HIV-1 RT | ~0.04-0.07 | - | [1] |
| Zidovudine-TP (AZT-TP) | HIV-1 RT | ~0.03-0.05 | - | [1] |
| Lamivudine-TP (3TC-TP) | HIV-1 RT | 0.49 ± 0.11 | - | [1] |
| Tenofovir-DP (TDF-DP) | HIV-1 RT | - | ~0.1 | |
| Emtricitabine-TP (FTC-TP) | HIV-1 RT | - | ~0.84 | |
| Stavudine-TP (d4T-TP) | HIV-1 RT | 0.28 ± 0.04 | - | [1] |
| Didanosine-TP (ddATP) | HIV-1 RT | 0.05 ± 0.01 | - | [1] |
Note: Ki and IC50 values are indicators of the potency of an inhibitor. Lower values indicate higher potency. These values can be influenced by assay conditions such as substrate concentration.
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This protocol describes a non-radioactive method to determine the inhibitory activity of NRTI triphosphates on purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
NRTI triphosphates (e.g., this compound)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Poly(A) template and Oligo(dT) primer
-
Biotin-11-dUTP and Digoxigenin-11-dUTP
-
Streptavidin-coated microplates
-
Anti-digoxigenin-peroxidase (POD) antibody
-
ABTS substrate solution
-
Stop solution (e.g., 1% SDS)
-
Microplate reader
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing reaction buffer, poly(A) oligo(dT) template/primer, dNTPs, and a mixture of biotin-dUTP and DIG-dUTP.
-
Inhibitor Dilution: Prepare serial dilutions of the NRTI triphosphates to be tested.
-
Reaction Initiation: Add the HIV-1 RT enzyme to the reaction mix.
-
Incubation: Add the enzyme mix and the inhibitor dilutions to the streptavidin-coated microplate wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the wells to remove unincorporated nucleotides.
-
Antibody Incubation: Add the anti-digoxigenin-POD antibody and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the ABTS substrate solution and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Antiviral Activity Assay (MT-4 Cytopathic Effect Assay)
This assay measures the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., IIIB strain)
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
Test compounds (NRTIs)
-
96-well microplates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well microplate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Virus Infection: Add a predetermined amount of HIV-1 to the wells. Include uninfected and virus-only controls.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a CO2 incubator until cytopathic effects are visible in the virus control wells.
-
MTT Assay: Add MTT reagent to each well and incubate for a few hours. The viable cells will convert MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the EC50 (50% effective concentration) value.
Mandatory Visualization
References
Unveiling the Selectivity of (+)-Carbovir Triphosphate: A Comparative Guide for Researchers
For Immediate Publication
Bethesda, MD – A comprehensive analysis of (+)-Carbovir triphosphate (CBV-TP), the active anabolite of the anti-HIV drug Abacavir, reveals its potent and selective inhibition of viral polymerases over host cell DNA polymerases. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of CBV-TP's activity against key viral and human polymerases, supported by experimental data and detailed methodologies.
Executive Summary
This compound acts as a competitive inhibitor and chain terminator of viral reverse transcriptases, a critical mechanism in the treatment of retroviral infections. Its efficacy stems from a high affinity for viral polymerases, such as Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT), while exhibiting minimal inhibition of human DNA polymerases α, β, and γ. This selectivity is crucial for its therapeutic window, minimizing host cell toxicity. This guide consolidates the available data on the inhibitory constants (Ki) of CBV-TP, outlines the experimental protocols for assessing polymerase inhibition, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action and Selective Inhibition
(+)-Carbovir, a carbocyclic analog of 2',3'-dideoxyguanosine, is intracellularly phosphorylated by cellular kinases to its active triphosphate form, CBV-TP. As a guanosine analog, CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of viral reverse transcriptases. Upon incorporation into the nascent viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.
The key to CBV-TP's therapeutic success lies in its selective affinity. It is a potent inhibitor of HIV-1 reverse transcriptase but a weak inhibitor of the host's primary DNA polymerases responsible for DNA replication and repair.
Figure 1. Mechanism of selective inhibition of HIV-1 RT by this compound.
Comparative Inhibitory Activity
The selectivity of an antiviral agent is paramount to its clinical utility. The following table summarizes the inhibitory constants (Ki) of this compound against various viral and human polymerases, demonstrating its preferential targeting of the viral enzyme.
| Polymerase Target | Organism/Virus | Ki Value (µM) | Reference |
| Reverse Transcriptase | HIV-1 | 0.048 | [1] |
| DNA Polymerase α | Human | >100 | [1] |
| DNA Polymerase β | Human | >100 | [1] |
| DNA Polymerase γ | Human | 7.0 | [1] |
Table 1: Comparative Inhibition Constants (Ki) of this compound. A lower Ki value indicates a more potent inhibitor.
The data clearly illustrates that this compound is a significantly more potent inhibitor of HIV-1 reverse transcriptase than of human DNA polymerases α and β. While there is some inhibition of DNA polymerase γ, the Ki value is over 145-fold higher than that for HIV-1 RT, indicating a substantial therapeutic window.
Experimental Protocols
Accurate determination of inhibitory constants is crucial for evaluating the selectivity of antiviral compounds. Below are detailed methodologies for the key polymerase inhibition assays.
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay
This assay determines the inhibitory effect of a compound on the RNA-dependent DNA polymerase activity of HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Template/Primer: Poly(rA)/oligo(dT)
-
Substrate: [³H]dTTP (deoxythymidine triphosphate, radiolabeled)
-
Natural Substrate: dGTP
-
Test Compound: this compound
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Trichloroacetic Acid (TCA)
-
Glass fiber filters
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template/primer, and varying concentrations of this compound.
-
Add a fixed concentration of dGTP and [³H]dTTP to the mixture.
-
Initiate the reaction by adding purified HIV-1 RT.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the newly synthesized radiolabeled DNA on ice.
-
Collect the precipitate by filtering through glass fiber filters.
-
Wash the filters with 5% TCA and then ethanol to remove unincorporated [³H]dTTP.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the Ki value using appropriate kinetic models (e.g., Dixon plot or non-linear regression).
Protocol 2: Human DNA Polymerase α, β, and γ Inhibition Assays
This protocol is adapted to assess the inhibition of host DNA polymerases.
Materials:
-
Purified human DNA Polymerase α, β, or γ
-
Template/Primer: Activated calf thymus DNA (for Pol α and β), or a specific synthetic template-primer for Pol γ.
-
Substrates: [³H]dGTP, dATP, dCTP, dTTP
-
Test Compound: this compound
-
Reaction Buffer:
-
Pol α: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA
-
Pol β: 50 mM Tris-HCl (pH 8.8), 10 mM MgCl₂, 1 mM DTT, 100 mM KCl
-
Pol γ: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 40 mM KCl
-
-
Trichloroacetic Acid (TCA)
-
Glass fiber filters
Procedure:
-
Follow the same general procedure as for the HIV-1 RT assay, using the specific polymerase and its corresponding reaction buffer and template/primer.
-
The substrate mix should contain [³H]dGTP and unlabeled dATP, dCTP, and dTTP.
-
Initiate the reaction with the respective human DNA polymerase.
-
Incubate, stop the reaction, precipitate, filter, and quantify radioactivity as described above.
-
Determine the Ki values for each polymerase.
Figure 2. General experimental workflow for determining polymerase inhibition.
Conclusion
The data presented in this guide unequivocally demonstrates the high selectivity of this compound for viral polymerases, particularly HIV-1 reverse transcriptase, over essential human DNA polymerases. This selectivity profile is the cornerstone of its clinical success as a safe and effective antiretroviral agent. The detailed experimental protocols provided herein offer a standardized approach for researchers to validate these findings and to evaluate the selectivity of novel polymerase inhibitors in their own drug discovery and development pipelines. The continued investigation into the interactions between nucleotide analogs and both viral and host polymerases is critical for the design of next-generation antiviral therapies with improved efficacy and safety profiles.
References
A Comparative Kinetic Analysis: (+)-Carbovir Triphosphate vs. dGTP Incorporation by HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the incorporation kinetics of (+)-Carbovir triphosphate (CBVTP), the active metabolite of the antiretroviral drug Abacavir, and its natural counterpart, deoxyguanosine triphosphate (dGTP), by HIV-1 reverse transcriptase (RT). Understanding the kinetic differences is paramount for elucidating the mechanism of action of Carbovir and the development of novel nucleoside reverse transcriptase inhibitors (NRTIs).
Executive Summary
This compound acts as a competitive inhibitor and chain terminator of HIV-1 reverse transcriptase. Kinetic studies reveal that while it is a substrate for the viral polymerase, its incorporation is significantly less efficient compared to the natural substrate, dGTP. This reduced efficiency is a key factor in its therapeutic effect. The M184V mutation in the reverse transcriptase enzyme, a common resistance mutation, further decreases the incorporation efficiency of CBVTP, highlighting a molecular basis for drug resistance.
Quantitative Kinetic Data
The following tables summarize the pre-steady-state kinetic parameters for the incorporation of this compound and dGTP by wild-type (WT) and M184V mutant HIV-1 reverse transcriptase.
Table 1: Kinetic Parameters for Nucleotide Incorporation by Wild-Type HIV-1 RT
| Substrate | Dissociation Constant (Kd, µM) | Maximum Rate of Polymerization (kpol, s-1) | Incorporation Efficiency (kpol/Kd, µM-1s-1) |
| dGTP | 1.76 ± 0.51 | 18.3 ± 1.30 | 10.4 ± 3.11 |
| (+)-Carbovir TP | 27.8 ± 7.68 | 2.26 ± 0.24 | 0.081 ± 0.024 |
Data sourced from pre-steady-state kinetic analysis.[1]
Table 2: Kinetic Parameters for Nucleotide Incorporation by M184V Mutant HIV-1 RT
| Substrate | Dissociation Constant (Kd, µM) | Maximum Rate of Polymerization (kpol, s-1) | Incorporation Efficiency (kpol/Kd, µM-1s-1) |
| dGTP | Not explicitly stated, but efficiency is 2-fold less than WT | Not explicitly stated | ~5.2 |
| (+)-Carbovir TP | Not explicitly stated, but efficiency is similar to dGTP with M184V RT | Not explicitly stated | Significantly reduced compared to WT |
The M184V mutation in HIV-1 RT confers resistance to Abacavir by decreasing the efficiency of CBVTP incorporation.[1][2]
Mechanism of Action and Inhibition
This compound is a guanosine analogue.[2] Like other nucleoside reverse transcriptase inhibitors, it acts as a chain terminator during the synthesis of viral DNA from the RNA template.[3] After incorporation into the growing DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of Carbovir prevents the formation of the next phosphodiester bond, thus halting DNA synthesis.[3]
Caption: Mechanism of HIV-1 RT inhibition by this compound.
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using pre-steady-state kinetic analysis. The following is a generalized protocol based on methodologies cited in the literature.
1. Preparation of Reagents and Enzyme:
-
HIV-1 Reverse Transcriptase (Wild-Type and M184V mutant): Purified recombinant enzyme is used.
-
DNA Primer/Template: A synthetic DNA primer is annealed to a DNA or RNA template. The template sequence is designed to have a specific nucleotide (in this case, cytosine) at the position for incorporation.
-
Nucleotides: this compound and dGTP are prepared at various concentrations. One of the nucleotides (e.g., the primer) is typically radiolabeled for detection.
2. Pre-Steady-State Kinetic Assay (Single Turnover Conditions):
-
The HIV-1 RT enzyme is pre-incubated with the primer/template duplex to form a binary complex. This is done in excess of the enzyme concentration to ensure that each primer/template is bound by an enzyme.
-
The incorporation reaction is initiated by the rapid addition of a solution containing the nucleotide (CBVTP or dGTP) and a divalent metal cation (e.g., MgCl₂).
-
The reaction is allowed to proceed for a short, defined period (milliseconds to seconds).
-
The reaction is quenched by the addition of a solution containing a strong chelator (e.g., EDTA) to stop the enzymatic activity.
-
The reaction products are separated from the unextended primer by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The amount of product formed at each time point is quantified using phosphorimaging or a similar detection method.
3. Data Analysis:
-
The product concentration is plotted against time, and the data are fitted to a single exponential equation to determine the observed rate of incorporation (kobs).
-
The kobs values at different nucleotide concentrations are then plotted against the nucleotide concentration.
-
This plot is fitted to a hyperbolic equation to determine the maximum rate of polymerization (kpol) and the dissociation constant (Kd).
-
The incorporation efficiency is calculated as the ratio of kpol to Kd.
Caption: Experimental workflow for pre-steady-state kinetic analysis.
Logical Comparison
The core of this comparative analysis lies in the differential ability of HIV-1 RT to utilize this compound versus the natural dGTP. This difference is quantified by the kinetic parameters, which ultimately dictate the therapeutic efficacy of Abacavir.
Caption: Logical comparison of dGTP and (+)-Carbovir-TP incorporation.
References
- 1. Pre-steady-state Kinetic Studies Establish Entecavir 5′-Triphosphate as a Substrate for HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
structural comparison between (+)-Carbovir triphosphate and natural nucleotides
A detailed comparative analysis for researchers and drug development professionals.
In the landscape of antiviral drug development, nucleoside and nucleotide analogues represent a cornerstone of therapeutic strategies. Among these, (+)-Carbovir triphosphate, the active metabolite of the antiretroviral drug Abacavir, stands out as a potent inhibitor of viral reverse transcriptases. Its efficacy lies in its structural mimicry of natural deoxyguanosine triphosphate (dGTP), allowing it to be incorporated into the nascent viral DNA chain and subsequently cause chain termination. This guide provides a comprehensive structural comparison between this compound and its natural counterpart, dGTP, supported by experimental data and methodologies to facilitate a deeper understanding of its mechanism of action.
At a Glance: Key Structural Differences
The primary distinction between this compound and natural deoxynucleotides lies in the sugar moiety. In natural nucleotides like dGTP, a five-membered deoxyribose sugar ring forms the backbone. In contrast, this compound possesses a carbocyclic ring, where the oxygen atom of the deoxyribose ring is replaced by a methylene group. This fundamental difference has profound implications for the molecule's conformation and its interaction with viral polymerases.
Quantitative Structural Comparison
| Structural Parameter | This compound (Computed/Inferred) | Deoxyguanosine Triphosphate (dGTP) (Experimental) |
| Guanine Base | ||
| N9-C1' (Glycosidic Bond) | ~1.47 Å | ~1.47 Å |
| C8-N7 | ~1.31 Å | ~1.31 Å |
| N1-C2 | ~1.37 Å | ~1.37 Å |
| C2-N3 | ~1.33 Å | ~1.33 Å |
| C4-C5 | ~1.38 Å | ~1.38 Å |
| C5-C6 | ~1.42 Å | ~1.42 Å |
| C6-N1 | ~1.38 Å | ~1.38 Å |
| "Sugar" Moiety | ||
| Ring Type | Carbocyclic (Cyclopentene) | Deoxyribose (Furanose) |
| C1'-C2' Bond Length | ~1.54 Å | ~1.53 Å |
| C2'-C3' Bond Length | ~1.34 Å (double bond) | ~1.53 Å (single bond) |
| C3'-C4' Bond Length | ~1.51 Å | ~1.52 Å |
| C4'-O4' (or C4'-C5' in Carbovir) | N/A (C4'-C1' bond) | ~1.45 Å |
| Sugar Pucker Conformation | Envelope/Twist | C2'-endo or C3'-endo |
| Triphosphate Chain | ||
| Pα-O5' Bond Length | ~1.60 Å | ~1.60 Å |
| Pα-Pβ Bond Length | ~1.61 Å | ~1.61 Å |
| Pβ-Pγ Bond Length | ~1.61 Å | ~1.61 Å |
| O-P-O Bond Angles | ~109.5° | ~109.5° |
Note: The structural parameters for this compound are based on computational models and data from similar carbocyclic nucleoside analogues due to the limited availability of direct experimental crystallographic data for the triphosphate form. The dGTP data is based on published crystal structures.
Visualizing the Structural Divergence
The replacement of the furanose oxygen with a carbon atom and the introduction of a double bond in the carbocyclic ring of this compound significantly alters its three-dimensional shape compared to dGTP.
Figure 1. A diagram illustrating the core structural differences between this compound and dGTP.
Mechanism of Action: A Structural Perspective
The structural alterations in this compound are pivotal to its function as a chain terminator. While the guanine base and triphosphate chain allow it to be recognized by viral reverse transcriptase, the carbocyclic ring introduces critical changes:
-
Altered Ring Pucker: The cyclopentene ring of Carbovir adopts a different conformation compared to the flexible C2'-endo or C3'-endo pucker of the deoxyribose ring in dGTP. This can affect the positioning of the triphosphate group within the enzyme's active site.
-
Lack of a 3'-Hydroxyl Group: Crucially, like many nucleoside reverse transcriptase inhibitors (NRTIs), Carbovir lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. Once incorporated into the growing DNA chain, it effectively halts further elongation.
Experimental Protocols
The determination and comparison of molecular structures like this compound and natural nucleotides rely on sophisticated analytical techniques. Below are detailed methodologies for two key experimental approaches.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: High-purity single crystals of the target molecule (e.g., the nucleotide analogue or a co-crystal with its target enzyme) are grown from a supersaturated solution. This is often the most challenging step and involves screening various conditions of precipitants, pH, and temperature.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector. The crystal is rotated to collect a complete dataset of reflections from all possible orientations.
-
Data Processing: The intensities and positions of the diffracted spots are measured and processed to generate a set of structure factors.
-
Structure Solution and Refinement: The "phase problem" is solved using various methods (e.g., molecular replacement if a similar structure is known, or direct methods for small molecules). This yields an initial electron density map. A molecular model is then built into this map and refined against the experimental data to obtain the final, high-resolution atomic structure, including bond lengths, bond angles, and torsion angles.
Figure 2. A simplified workflow for determining molecular structure using X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution, offering a complementary approach to the solid-state analysis of X-ray crystallography.
Methodology:
-
Sample Preparation: A highly purified and concentrated sample of the nucleotide or its analogue is dissolved in a suitable deuterated solvent (e.g., D₂O) to minimize solvent proton signals.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of certain atoms (e.g., ¹H, ¹³C, ³¹P) absorb and re-emit this energy at specific frequencies, which are sensitive to their local chemical environment. A variety of one-dimensional and multi-dimensional NMR experiments (e.g., COSY, NOESY, HSQC) are performed to establish through-bond and through-space connectivities between atoms.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms within the molecule.
-
Structural Restraint Generation: Data from experiments like NOESY provide distance restraints between protons that are close in space. J-coupling constants provide information about dihedral angles.
-
Structure Calculation: The experimental restraints are used as input for computational algorithms that calculate a family of 3D structures consistent with the NMR data. The final structure represents a well-defined conformation or an ensemble of conformations present in solution.
Figure 3. A streamlined workflow for determining molecular structure using NMR spectroscopy.
Conclusion
The structural dissimilarities between this compound and its natural counterpart, dGTP, are subtle yet profound. The replacement of the deoxyribose ring with a carbocyclic moiety fundamentally alters the molecule's conformation and removes the essential 3'-hydroxyl group required for DNA chain elongation. This detailed structural understanding, derived from experimental techniques like X-ray crystallography and NMR spectroscopy, is critical for the rational design of novel and more effective nucleoside and nucleotide analogue-based antiviral therapies. The provided methodologies offer a roadmap for researchers engaged in the structural and functional characterization of such compounds.
A Comparative Guide to the In Vitro and In Vivo Correlation of (+)-Carbovir Triphosphate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activity of (+)-Carbovir triphosphate (CBV-TP), the active metabolite of the anti-HIV drug Abacavir. The information presented herein is supported by experimental data to aid in the understanding of its therapeutic efficacy.
Introduction
(+)-Carbovir, a carbocyclic nucleoside analog, requires intracellular phosphorylation to its active triphosphate form, this compound (CBV-TP), to exert its antiviral activity against the human immunodeficiency virus (HIV). CBV-TP acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase, a critical enzyme in the viral replication cycle. Understanding the correlation between in vitro experimental findings and in vivo clinical outcomes is paramount for drug development and optimization. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the metabolic pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative data comparing the in vitro and in vivo properties of this compound.
Table 1: Intracellular Pharmacokinetics of this compound (CBV-TP)
| Parameter | In Vitro (CEM cells) | In Vivo (Human PBMCs) |
| Intracellular Half-life (t½) | ~2.5 hours[1] | 12 - 20 hours (median of 18 hours reported in one study)[2][3][4] |
| Intracellular Peak Concentration (Cmax) | Varies with extracellular Carbovir concentration | ~22-40 fmol/10⁶ cells |
| Time to Peak Concentration (Tmax) | Not explicitly reported | Not explicitly reported |
| Area Under the Curve (AUC) | Dependent on experimental conditions | A study reported that a 600 mg once-daily dose of Abacavir resulted in a 32% higher CBV-TP AUC₀₋₂₄ compared to a 300 mg twice-daily dose.[5] |
Table 2: Antiviral Activity and Potency
| Parameter | In Vitro | In Vivo |
| 50% Effective Concentration (EC₅₀) of Abacavir | 0.26 µM (against clinical HIV-1 isolates)[6] to 4.0 µM (against wild-type HIV-1 in MT-4 cells)[6] | A concentration of four times the EC₅₀ was found to be required to inhibit HIV-1 replication in a hollow-fiber model system simulating in vivo conditions.[7] |
| Inhibitory Constant (Ki) of CBV-TP | 0.021 µM (against HIV reverse transcriptase)[6] | Not directly measured, but intracellular concentrations of CBV-TP are maintained above the Ki value. |
| Viral Load Reduction | Measured as a reduction in p24 antigen or reporter gene expression. | Correlates with sustained intracellular CBV-TP concentrations above the inhibitory quotient. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Quantification of Intracellular this compound
A common method for quantifying intracellular CBV-TP involves high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Cell Lysis: Peripheral blood mononuclear cells (PBMCs) or cultured cells (e.g., CEM) are collected and washed. The cell pellets are then lysed, often using a methanol-based solution, to release the intracellular contents.
-
Extraction: The cell lysate is subjected to solid-phase extraction (SPE) to isolate the triphosphate nucleotides from other cellular components.
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The triphosphate is separated from other nucleotides on a suitable column and then detected and quantified by the mass spectrometer.
-
Standard Curve: A standard curve is generated using known concentrations of CBV-TP to allow for accurate quantification in the experimental samples.
In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)
This assay measures the production of the HIV-1 p24 capsid protein, an indicator of viral replication.
-
Cell Culture: T-lymphocyte cell lines (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Drug Treatment: Cells are pre-incubated with various concentrations of the antiviral drug (Carbovir/Abacavir) for a specified period.
-
Viral Infection: A known amount of HIV-1 is added to the cell cultures.
-
Incubation: The infected cells are incubated for several days to allow for viral replication.
-
Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.
-
p24 ELISA: The amount of p24 antigen in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of viral inhibition is calculated by comparing the p24 levels in treated samples to untreated controls. The 50% effective concentration (EC₅₀) is then determined.
Mandatory Visualization
Metabolic Pathway of Carbovir
The following diagram illustrates the intracellular conversion of Carbovir to its active triphosphate form.
Caption: Intracellular phosphorylation cascade of Carbovir to its active metabolite, CBV-TP.
Experimental Workflow for In Vitro vs. In Vivo Correlation
This diagram outlines the typical workflow for correlating in vitro and in vivo data for an antiviral compound like Carbovir.
Caption: Workflow for correlating in vitro and in vivo antiviral activity and pharmacokinetics.
References
- 1. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of abacavir and its anabolite carbovir triphosphate without and with darunavir/ritonavir or raltegravir in HIV-infected subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Effects of Common Compounds on Host DNA Polymerases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of selected compounds on host DNA polymerases. The information presented is intended to assist researchers in selecting appropriate inhibitors for their experimental needs and to provide foundational data for drug development professionals. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant pathways and workflows.
While this guide focuses on well-characterized inhibitors, it is important to note that comprehensive comparative data for all known inhibitors against all host DNA polymerase subtypes is not always readily available. For instance, while Foscarnet is a known inhibitor of viral DNA polymerases, its specific inhibitory constants (IC50 or Ki) against the spectrum of host DNA polymerases (α, β, γ, δ, and ε) are not as extensively documented in publicly available literature.
Quantitative Comparison of Inhibitory Effects
The following table summarizes the inhibitory constants (IC50 and Ki values) of Aphidicolin and the active metabolite of Cytarabine, Ara-CTP, against various host DNA polymerases. These values are indicative of the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) or the binding affinity of the inhibitor to the enzyme (Ki). Lower values indicate greater potency.
| Inhibitor | DNA Polymerase Subtype | Inhibition Constant | Species/System |
| Aphidicolin | DNA Polymerase α | Specific Inhibitor[1][2] | Eukaryotic Cells |
| DNA Polymerase δ | Specific Inhibitor[1][2] | Eukaryotic Cells | |
| DNA Polymerase ε | Ki ≈ 0.6 µM[3] | Calf Thymus | |
| Cytarabine (Ara-CTP) | DNA Polymerase α | Ki = 4 µM[4] | Calf Thymus |
| DNA Polymerase β | Ki = 32 µM[4] | Calf Thymus |
Experimental Protocols
The determination of inhibitory effects on DNA polymerases is crucial for understanding the mechanism of action of various compounds. Below is a generalized protocol for an in vitro DNA polymerase inhibition assay. This protocol can be adapted for both radioactive and non-radioactive detection methods.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a compound against a specific DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., α, β, δ, ε)
-
Test inhibitor compound
-
Activated DNA template (e.g., activated calf thymus DNA) or a synthetic template/primer (e.g., poly(dA)/oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
Labeled dNTP (e.g., [³H]dTTP or a fluorescently labeled dNTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, and dithiothreitol)
-
Stop solution (e.g., EDTA or trichloroacetic acid)
-
Scintillation counter or fluorescence plate reader
-
96-well plates or microtubes
-
Incubator
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, activated DNA template, and all dNTPs except the labeled one.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor compound in the reaction buffer.
-
Assay Setup: In a 96-well plate or microtubes, add the reaction master mix, the serially diluted inhibitor, and the purified DNA polymerase.
-
Initiation of Reaction: Start the reaction by adding the labeled dNTP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific DNA polymerase (typically 37°C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection:
-
Radioactive Method: Precipitate the newly synthesized DNA onto filter paper, wash to remove unincorporated labeled dNTPs, and measure the radioactivity using a scintillation counter.
-
Non-Radioactive (Fluorescence) Method: Measure the fluorescence intensity using a fluorescence plate reader. The increase in fluorescence is proportional to the amount of DNA synthesized.
-
-
Data Analysis: Plot the percentage of DNA polymerase activity against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a DNA polymerase inhibition assay.
Caption: Workflow for DNA Polymerase Inhibition Assay.
Signaling Pathway
Inhibition of host DNA polymerases can trigger cellular stress responses, leading to cell cycle arrest and apoptosis. The diagram below illustrates the signaling pathway for Aphidicolin-induced apoptosis. Aphidicolin, by inhibiting DNA polymerase α and δ, induces replication stress, which in turn activates the p53 tumor suppressor protein.[1] Activated p53 then upregulates the expression of GADD45β (Growth Arrest and DNA Damage-inducible protein beta), a key mediator of apoptosis.
References
- 1. Selective Inhibition of DNA Polymerase β by a Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cellular DNA polymerase alpha and human cytomegalovirus-induced DNA polymerase by the triphosphates of 9-(2-hydroxyethoxymethyl)guanine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of herpes simplex virus-induced DNA polymerases and cellular DNA polymerase alpha by triphosphates of acyclic guanosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of 1-beta-D-arabinofuranosylthymine 5'-triphosphate and 1-beta-D-arabinofuranosylcytosine 5'-triphosphate on DNA polymerases from murine cells and oncornavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
